Product packaging for Decinnamoyltaxagifine(Cat. No.:)

Decinnamoyltaxagifine

Cat. No.: B593456
M. Wt: 566.6 g/mol
InChI Key: NFUTVRWRWMCUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Decinnamoyltaxagifine has been reported in Taxus canadensis and Taxus baccata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38O12 B593456 Decinnamoyltaxagifine

Properties

IUPAC Name

(3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O12/c1-12-18(33)10-20(37-13(2)29)26(7)21(12)22(38-14(3)30)17-9-19(34)27(8)28(35,25(17,6)11-36-27)24(40-16(5)32)23(26)39-15(4)31/h17-18,20-24,33,35H,1,9-11H2,2-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUTVRWRWMCUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Decinnamoyltaxagifine: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Decinnamoyltaxagifine is a naturally occurring diterpenoid belonging to the taxane family, a class of compounds renowned for their potent anticancer properties. Isolated from Taxus chinensis var. mairei, this molecule shares a structural scaffold with the highly successful chemotherapeutic agent Paclitaxel (Taxol).[1] This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, and exploring its potential biological activities and mechanisms of action based on the established knowledge of related taxane compounds. The document details relevant experimental protocols for investigating its cytotoxic effects and impact on microtubule dynamics. Furthermore, it visualizes a probable signaling pathway for taxane-induced apoptosis and a general experimental workflow for its characterization. While specific experimental data for this compound is limited in publicly accessible literature, this guide serves as a foundational resource for researchers aiming to investigate its therapeutic potential.

Chemical and Physical Properties

This compound is a complex diterpenoid with the chemical formula C₂₈H₃₈O₁₂ and a molecular weight of 566.59 g/mol .[1][2] Its structural identification is typically confirmed using techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR).[3] Key physicochemical properties are summarized in Table 1.

PropertyValueSource
CAS Number 130394-69-3[1]
Molecular Formula C₂₈H₃₈O₁₂[1][2]
Molecular Weight 566.59 g/mol [1][2]
Predicted Boiling Point 635.4 ± 55.0 °C[1]
Predicted Density 1.34 ± 0.1 g/cm³[1]
Predicted pKa 11.77 ± 0.70[1]

Biological Activity and Potential Mechanism of Action

While specific studies detailing the biological activity of this compound are not widely available, its structural similarity to other taxanes, such as Paclitaxel, strongly suggests a similar mechanism of action. Taxanes are known to function as microtubule-stabilizing agents, which disrupts the dynamic instability of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2] It is hypothesized that this compound may also exhibit cytotoxic effects against cancer cells by interfering with microtubule function.[2]

Cytotoxicity

Quantitative data on the cytotoxic effects of this compound, such as IC50 values against various cancer cell lines, are not readily found in the public domain. For context, Table 2 presents the IC50 values of the related taxane, Paclitaxel, against several human tumor cell lines. It is plausible that this compound would exhibit activity in a similar nanomolar range.

Cell LineCancer TypePaclitaxel IC50 (nM)
A549Lung Carcinoma5.0
HeLaCervical Carcinoma4.0
MCF7Breast Adenocarcinoma2.5
OVCAR-3Ovarian Adenocarcinoma7.5
HT-29Colon Adenocarcinoma6.0
PANC-1Pancreatic Carcinoma7.0
PC-3Prostate Adenocarcinoma3.5
U-87 MGGlioblastoma5.5
Note: The IC50 values for Paclitaxel are approximate and can vary depending on the experimental conditions.[4]

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Materials:

  • Human cancer cell line of choice (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[5]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

  • Guanosine-5'-triphosphate (GTP)

  • This compound (dissolved in DMSO)

  • Paclitaxel (positive control)

  • Nocodazole (negative control)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in G-PEM buffer with 1 mM GTP.

  • Add this compound at various concentrations to the wells of a pre-warmed 96-well plate. Include wells with Paclitaxel, Nocodazole, and DMSO (vehicle control).

  • Initiate the polymerization by adding the tubulin/GTP mixture to the wells.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance as a function of time to generate polymerization curves.[6][7] An increase in absorbance indicates microtubule polymerization.

Signaling Pathways and Experimental Workflows

Postulated Apoptotic Signaling Pathway

The following diagram illustrates a plausible signaling pathway for apoptosis induced by a taxane-like compound such as this compound, which involves the stabilization of microtubules, leading to mitotic arrest and the activation of the intrinsic apoptotic pathway.

apoptosis_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Microtubules Microtubules This compound->Microtubules Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Bcl2 Bcl-2 (Anti-apoptotic) Mitotic_Arrest->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Mitotic_Arrest->Bax Activation Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Apaf1 Apaf-1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c->Apaf1

Caption: Postulated apoptotic pathway induced by this compound.

Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the comprehensive biological characterization of this compound.

experimental_workflow Start Start: this compound (Pure Compound) Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Tubulin_Polymerization Tubulin Polymerization Assay Start->Tubulin_Polymerization Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Screening->Mechanism_of_Action Tubulin_Polymerization->Mechanism_of_Action Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_of_Action->Apoptosis_Assay In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Western_Blot Western Blot Analysis (Apoptotic Proteins) Apoptosis_Assay->Western_Blot End End: Preclinical Candidate Evaluation In_Vivo_Studies->End

Caption: Experimental workflow for this compound characterization.

Synthesis and Future Directions

Conclusion

This compound represents a promising, yet underexplored, member of the taxane family of natural products. Based on its structural characteristics, it is likely to exhibit potent anticancer activity through the stabilization of microtubules, leading to mitotic arrest and apoptosis. This technical guide provides a framework for initiating and advancing the research and development of this compound as a potential therapeutic agent. The detailed experimental protocols and workflow diagrams offer a practical starting point for its comprehensive evaluation. Further investigation is warranted to fully uncover the therapeutic potential of this natural compound.

References

An In-depth Technical Guide to the Natural Sources of Decinnamoyltaxagifine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decinnamoyltaxagifine is a member of the taxoid family, a group of diterpenoids that have garnered significant attention in the pharmaceutical industry due to the potent anti-cancer activity of prominent members like paclitaxel (Taxol®). As the search for novel therapeutic agents and precursors for semi-synthesis continues, understanding the natural sources and biosynthesis of less abundant taxoids like this compound is of paramount importance. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its occurrence, and relevant experimental protocols for its study.

Natural Sources of this compound

This compound has been identified as a natural constituent in several species of the genus Taxus, commonly known as yew trees. The primary sources identified in the scientific literature are:

  • Taxus chinensis : This species, commonly known as the Chinese yew, has been reported to contain this compound. It is worth noting that in some literature, Taxus yunnanensis is mentioned, which is often considered a variety of or synonymous with Taxus chinensis.

  • Taxus x media : This hybrid yew, a cross between Taxus baccata and Taxus cuspidata, is also a known source of this compound. The needles of Taxus x media have been reported to contain this compound[1].

Quantitative Data

A thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of this compound. While numerous studies have focused on quantifying the major taxoids such as paclitaxel, 10-deacetylbaccatin III, and baccatin III in various Taxus species, specific quantitative data for this compound remains largely unavailable. Its presence is typically noted qualitatively as a constituent of the taxoid profile.

The following table summarizes the identified natural sources of this compound. The lack of quantitative data is a notable limitation in the current body of research.

Plant SpeciesPlant PartQuantitative Data
Taxus chinensisNot specified in detailPresence reported, but no quantitative data available in the reviewed literature.
Taxus x mediaNeedlesPresence reported, but no quantitative data available in the reviewed literature[1].

Biosynthesis of this compound

The biosynthesis of taxoids is a complex pathway that originates from the general isoprenoid pathway. While the complete biosynthetic pathway to every individual taxoid is not fully elucidated, the central steps are well-established. This compound, as a taxoid, is synthesized through this general pathway.

The following diagram illustrates a generalized biosynthetic pathway for taxoids, indicating the likely stage at which this compound precursors are formed. The biosynthesis begins with geranylgeranyl diphosphate (GGPP) and proceeds through a series of cyclization, hydroxylation, and acylation steps. This compound is a derivative of taxagifine, which itself is a modified taxane core. The removal of the cinnamoyl group is a key characteristic of this molecule.

Taxoid_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Taxadiene_5a_ol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadiene_5a_ol Taxadiene 5α-hydroxylase Hydroxylated_Intermediates Series of Hydroxylation and Acylation Reactions Taxadiene_5a_ol->Hydroxylated_Intermediates Taxagifine_Core Taxagifine Core Formation Hydroxylated_Intermediates->Taxagifine_Core Taxagifine Taxagifine Taxagifine_Core->Taxagifine This compound This compound Taxagifine->this compound Decinnamoylation

Caption: Generalized biosynthetic pathway of taxoids leading to this compound.

Experimental Protocols

Due to the lack of a specific, detailed experimental protocol for the isolation and identification of this compound in the reviewed literature, a general methodology for the extraction and purification of taxoids from Taxus species is presented below. This protocol can be adapted and optimized for the targeted isolation of this compound.

General Workflow for Taxoid Extraction and Isolation

The following diagram outlines a typical workflow for the extraction and isolation of taxoids from Taxus plant material.

Experimental_Workflow Start Plant Material Collection (e.g., Needles of Taxus x media) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Methanol or Ethanol) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) Filtration->Partitioning Chromatography Column Chromatography (e.g., Silica Gel) Partitioning->Chromatography HPLC Preparative HPLC Chromatography->HPLC Identification Structural Elucidation (NMR, MS) HPLC->Identification End Pure this compound Identification->End

Caption: General experimental workflow for the isolation of this compound.

Detailed Methodologies

1. Plant Material Preparation:

  • Collect fresh plant material (e.g., needles of Taxus x media).

  • Air-dry the material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material with methanol or ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring.

  • Repeat the extraction process 2-3 times to ensure exhaustive extraction.

  • Combine the extracts and filter them through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

3. Preliminary Purification (Liquid-Liquid Partitioning):

  • Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Monitor the taxoid content in each fraction using Thin Layer Chromatography (TLC). This compound is expected to be in the more polar fractions (e.g., ethyl acetate).

  • Concentrate the fraction containing the target compound.

4. Chromatographic Separation:

  • Silica Gel Column Chromatography:

    • Subject the enriched fraction to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

    • Collect fractions and monitor them by TLC. Pool the fractions containing compounds with similar Rf values to that expected for this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the pooled fractions using preparative HPLC on a C18 column.

    • Use a mobile phase gradient of acetonitrile and water or methanol and water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

5. Structural Elucidation:

  • Confirm the identity and purity of the isolated compound using analytical techniques:

    • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC) experiments to elucidate the complete chemical structure.

Conclusion

This compound is a naturally occurring taxoid found in Taxus chinensis and Taxus x media. While its presence has been confirmed, there is a notable absence of quantitative data regarding its concentration in these plant sources. The provided experimental protocols, adapted from general taxoid isolation procedures, offer a robust framework for researchers to pursue the targeted isolation and quantification of this compound. Further research is warranted to fully characterize the distribution and concentration of this compound in various Taxus species and to explore its potential biological activities and utility as a precursor for novel drug development. The elucidation of the specific enzymatic steps leading to its formation within the broader taxoid biosynthetic network also remains a key area for future investigation.

References

Biosynthesis of Decinnamoyltaxagifine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decinnamoyltaxagifine is a member of the taxoid family of natural products, a class of diterpenoids produced by plants of the genus Taxus. This guide provides an in-depth exploration of the biosynthetic pathway of this compound, a close structural relative of the renowned anticancer drug paclitaxel (Taxol®). Understanding the intricate enzymatic steps leading to the synthesis of this and other taxoids is paramount for the advancement of metabolic engineering and synthetic biology approaches aimed at the sustainable production of these valuable pharmaceutical compounds. This document details the proposed biosynthetic route, summarizes key quantitative data for related enzymatic reactions, provides detailed experimental protocols for the characterization of the involved enzyme classes, and presents visual representations of the metabolic pathway and experimental workflows.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is embedded within the complex network of the paclitaxel biosynthetic pathway. The pathway commences with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which undergoes cyclization to form the characteristic taxane skeleton. A series of subsequent oxygenations and acylations, catalyzed by cytochrome P450 monooxygenases (CYP450s) and acyltransferases, respectively, modify the taxane core.

While the precise enzymatic step leading to this compound has not been definitively elucidated, based on its chemical structure—lacking a cinnamoyl group at the C5 position when compared to its likely precursor, taxagifine—a final hydrolytic step is proposed. 5α-Decinnamoyltaxagifine has been isolated from Taxus chinensis, indicating that the biosynthetic machinery for its production exists within this species[1]. The proposed pathway initiates from the central taxoid intermediate, taxa-4(20),11(12)-dien-5α-ol.

The logical biosynthetic sequence leading to this compound is as follows:

  • Core Skeleton Formation: Geranylgeranyl diphosphate (GGPP) is cyclized by taxadiene synthase (TS) to yield taxa-4(5),11(12)-diene.

  • Hydroxylations and Acylations: A series of hydroxylations at various positions of the taxane ring are carried out by specific CYP450 enzymes. This is followed by acetylations at C5, C10, and other positions by various taxoid O-acetyltransferases (TATs). The formation of taxagifine involves multiple such steps.

  • Decinnamoylation (Proposed): The final step is the proposed removal of the cinnamoyl group from the C5 position of a taxagifine-like precursor. This reaction is likely catalyzed by a hydrolase or an esterase, yielding this compound. The specific enzyme responsible for this decinnamoylation remains to be identified and characterized.

dot digraph "Decinnamoyltaxagifine_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes GGPP [label="Geranylgeranyl Diphosphate (GGPP)", fillcolor="#F1F3F4"]; Taxadiene [label="Taxa-4(5),11(12)-diene", fillcolor="#F1F3F4"]; Taxadienol [label="Taxa-4(20),11(12)-dien-5α-ol", fillcolor="#F1F3F4"]; OxygenatedIntermediates [label="Multiple Oxygenated and\nAcetylated Intermediates", fillcolor="#F1F3F4"]; Taxagifine [label="Taxagifine (Proposed Precursor)", fillcolor="#FBBC05"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GGPP -> Taxadiene [label="Taxadiene Synthase (TS)", color="#4285F4"]; Taxadiene -> Taxadienol [label="Taxadiene 5α-hydroxylase\n(CYP725A4)", color="#EA4335"]; Taxadienol -> OxygenatedIntermediates [label="Multiple CYP450s &\nAcetyltransferases", color="#4285F4"]; OxygenatedIntermediates -> Taxagifine [label="Series of enzymatic steps", color="#4285F4"]; Taxagifine -> this compound [label="Decinnamoyltransferase (Proposed)\n(Hydrolase/Esterase)", style=dashed, color="#EA4335"]; }

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on Related Taxoid Biosynthetic Enzymes

While specific kinetic data for the enzymes directly leading to this compound are not available due to the uncharacterized final step, data from homologous enzymes in the paclitaxel pathway provide valuable insights into the efficiency of these reactions.

Enzyme ClassEnzyme NameSubstrateK_m_ (µM)k_cat_ (s⁻¹)Source Organism
Diterpene Cyclase Taxadiene Synthase (TS)GGPP0.6 ± 0.10.03Taxus brevifolia
Cytochrome P450 Taxadiene 5α-hydroxylaseTaxa-4(5),11(12)-diene~5N/ATaxus cuspidata
Acetyltransferase Taxadien-5α-ol-O-acetyltransferase (TAT)Taxadien-5α-ol7.3 ± 1.20.11Taxus cuspidata
Acetyltransferase 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT)10-deacetylbaccatin III4.5 ± 0.50.04Taxus cuspidata

Note: N/A indicates that the data is not available in the reviewed literature. Kinetic parameters for P450 enzymes are often challenging to determine with precision in vitro.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the elucidation and characterization of the this compound biosynthetic pathway.

Taxus Cell Culture for Taxoid Production

Objective: To establish and maintain Taxus cell suspension cultures for the production and isolation of taxoids, including this compound.

Materials:

  • Taxus chinensis needles or young stems

  • Callus induction medium (e.g., Gamborg’s B5 medium supplemented with 2,4-D, NAA, and kinetin)

  • Suspension culture medium (e.g., modified B5 or Woody Plant Medium)

  • Sterile water, ethanol (70%), and bleach solution (1-2% sodium hypochlorite)

  • Sterile petri dishes, flasks, and surgical tools

  • Shaking incubator

Protocol:

  • Explant Sterilization: Surface sterilize Taxus explants by washing with sterile water, followed by immersion in 70% ethanol for 1 minute, and then in bleach solution for 15-20 minutes. Rinse thoroughly with sterile water.

  • Callus Induction: Place the sterilized explants on solid callus induction medium in petri dishes. Incubate in the dark at 25°C. Subculture the developing callus every 3-4 weeks.

  • Initiation of Suspension Cultures: Transfer friable callus to liquid suspension culture medium in a flask. Place the flask on a rotary shaker at 110-125 rpm in the dark at 25°C[2].

  • Subculturing: Subculture the suspension cells every 1-2 weeks by transferring a portion of the culture to fresh medium.

  • Elicitation (Optional): To enhance taxoid production, elicitors such as methyl jasmonate can be added to the culture medium during the late exponential growth phase[3].

  • Harvesting: Harvest the cells and the medium separately by filtration or centrifugation for taxoid extraction.

dot digraph "Taxus_Cell_Culture_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Explant [label="Taxus Explant\n(Needles/Stems)", fillcolor="#F1F3F4"]; Sterilization [label="Surface Sterilization", fillcolor="#F1F3F4"]; Callus_Induction [label="Callus Induction\n(Solid Medium)", fillcolor="#F1F3F4"]; Suspension_Culture [label="Suspension Culture Initiation\n(Liquid Medium)", fillcolor="#FBBC05"]; Subculture [label="Subculturing & Growth", fillcolor="#FBBC05"]; Elicitation [label="Elicitation\n(e.g., Methyl Jasmonate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Harvest [label="Harvest Cells & Medium", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Explant -> Sterilization [color="#4285F4"]; Sterilization -> Callus_Induction [color="#4285F4"]; Callus_Induction -> Suspension_Culture [color="#4285F4"]; Suspension_Culture -> Subculture [color="#4285F4"]; Subculture -> Elicitation [color="#EA4335"]; Elicitation -> Harvest [color="#34A853"]; Subculture -> Harvest [label=" (without elicitation)", style=dashed, color="#34A853"]; }

Caption: Workflow for Taxus cell culture and taxoid production.

Heterologous Expression of Taxoid Biosynthetic Enzymes

Objective: To produce recombinant taxoid biosynthetic enzymes (e.g., CYP450s, acetyltransferases) in a heterologous host for functional characterization.

Materials:

  • Escherichia coli or Saccharomyces cerevisiae expression strains

  • Expression vector (e.g., pET series for E. coli, pYES series for yeast)

  • cDNA of the target enzyme

  • Restriction enzymes, T4 DNA ligase, and appropriate buffers

  • Competent cells

  • Growth media (e.g., LB for E. coli, YPD/SC for yeast)

  • Inducing agent (e.g., IPTG for E. coli, galactose for yeast)

Protocol:

  • Gene Cloning: Amplify the open reading frame of the target enzyme from Taxus cDNA and clone it into the chosen expression vector.

  • Transformation: Transform the expression construct into the appropriate host cells.

  • Expression: Grow the transformed cells to a suitable optical density (e.g., OD₆₀₀ of 0.6-0.8 for E. coli) and induce protein expression with the appropriate inducer.

  • Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or enzymatic methods to release the recombinant protein.

  • Protein Purification: Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography if necessary.

  • Verification: Confirm the identity and purity of the recombinant protein by SDS-PAGE and Western blotting.

Enzyme Assays for Taxoid Biosynthetic Enzymes

A. Cytochrome P450 Hydroxylase Assay

Objective: To determine the activity and substrate specificity of a recombinant CYP450 enzyme involved in taxoid hydroxylation.

Materials:

  • Purified recombinant CYP450 enzyme

  • Cytochrome P450 reductase (CPR)

  • NADPH

  • Taxoid substrate (e.g., taxadiene, taxadien-5α-ol) dissolved in a suitable solvent (e.g., acetone)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Ethyl acetate or other suitable organic solvent for extraction

  • HPLC-MS system for product analysis

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, CPR, the CYP450 enzyme, and the taxoid substrate.

  • Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

  • Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the phases.

  • Analysis: Collect the organic phase, evaporate to dryness, and redissolve the residue in a suitable solvent for HPLC-MS analysis to identify and quantify the hydroxylated product.

B. Acetyl-CoA:Taxoid O-Acetyltransferase Assay

Objective: To measure the activity of an acetyltransferase that catalyzes the acetylation of a hydroxyl group on a taxoid intermediate.

Materials:

  • Purified recombinant acetyltransferase

  • Taxoid substrate with a free hydroxyl group

  • [¹⁴C]-Acetyl-CoA or unlabeled Acetyl-CoA

  • Reaction buffer (e.g., MOPS buffer, pH 7.25)

  • Scintillation cocktail and counter (for radiolabeled assay) or HPLC-MS system

Protocol:

  • Reaction Setup: Combine the reaction buffer, the taxoid substrate, and the purified enzyme in a reaction vessel.

  • Initiation: Start the reaction by adding Acetyl-CoA (radiolabeled or unlabeled).

  • Incubation: Incubate at a controlled temperature (e.g., 31°C) for a defined time.

  • Termination and Analysis:

    • Radiolabeled Assay: Stop the reaction and extract the acetylated product with an organic solvent. Measure the incorporation of the radiolabel into the product using a scintillation counter.

    • Non-radiolabeled Assay: Stop the reaction and analyze the formation of the acetylated product by HPLC-MS.

dot digraph "Enzyme_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Recombinant_Enzyme [label="Purified Recombinant Enzyme\n(CYP450 or Acetyltransferase)", fillcolor="#F1F3F4"]; Substrate_Cofactors [label="Substrate & Cofactors\n(e.g., Taxoid, NADPH, Acetyl-CoA)", fillcolor="#F1F3F4"]; Reaction_Incubation [label="Enzymatic Reaction\n(Controlled Temperature & Time)", fillcolor="#FBBC05"]; Reaction_Termination [label="Reaction Termination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Extraction [label="Product Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Product Analysis\n(HPLC-MS or Scintillation Counting)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Recombinant_Enzyme -> Reaction_Incubation; Substrate_Cofactors -> Reaction_Incubation; Reaction_Incubation -> Reaction_Termination [color="#EA4335"]; Reaction_Termination -> Product_Extraction [color="#4285F4"]; Product_Extraction -> Analysis [color="#34A853"]; }

Caption: General workflow for in vitro enzyme assays.

Quantitative Analysis of Taxoids by HPLC-MS

Objective: To identify and quantify this compound and other taxoids in extracts from Taxus cell cultures or enzyme assays.

Materials:

  • Taxoid extract

  • HPLC system coupled with a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • C18 reversed-phase HPLC column

  • Mobile phase solvents (e.g., acetonitrile and water, often with formic acid)

  • Reference standards for known taxoids

Protocol:

  • Sample Preparation: Dissolve the dried taxoid extract in a suitable solvent (e.g., methanol). Filter the sample through a 0.22 µm filter.

  • Chromatographic Separation: Inject the sample onto the HPLC system. Use a gradient elution program with acetonitrile and water to separate the different taxoids based on their polarity.

  • Mass Spectrometric Detection: Analyze the eluting compounds using the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification.

  • Data Analysis: Identify this compound by its retention time and mass-to-charge ratio (m/z) compared to a standard or by high-resolution mass spectrometry for formula prediction. Quantify the compound by comparing its peak area to a calibration curve generated with a known standard.

Conclusion

The biosynthesis of this compound represents a specific branch of the intricate taxoid metabolic network in Taxus species. While the complete pathway, particularly the final decinnamoylation step, requires further investigation to identify the responsible enzyme, the foundational knowledge of the broader paclitaxel pathway provides a robust framework for its study. The experimental protocols detailed in this guide offer a systematic approach for researchers to further elucidate this pathway, characterize its enzymes, and quantify its metabolites. Such research is crucial for developing novel biotechnological strategies for the production of this compound and other valuable taxoids, potentially leading to new therapeutic agents and more sustainable drug manufacturing processes.

References

Unveiling Decinnamoyltaxagifine: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery and isolation of decinnamoyltaxagifine, a notable taxane diterpenoid. The following sections detail the experimental protocols, quantitative data, and structural elucidation of this compound, primarily based on the findings from the bark of Taxus chinensis var. mairei.

Discovery and Source Material

This compound is a naturally occurring taxane diterpenoid isolated from the bark of the Chinese yew, Taxus chinensis var. mairei. Its discovery is part of the broader effort to identify and characterize the vast array of taxoids present in this plant species, which is a significant source of anticancer compounds. The isolation and structural identification of this compound, along with several other taxanes, were detailed in a 2014 study by Su et al.[1]. This work highlighted the rich and diverse phytochemical profile of this particular yew species.

Experimental Protocols

The isolation of this compound involves a multi-step process of extraction and chromatographic purification. The following protocol is based on the methodology described by Su et al. (2014).[1]

Extraction
  • Preparation of Plant Material : The air-dried and powdered bark of Taxus chinensis var. mairei is the starting material.

  • Solvent Extraction : The powdered bark is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure the efficient extraction of secondary metabolites.

  • Concentration : The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on their polarity. The taxoids, including this compound, are primarily found in the ethyl acetate fraction.

Isolation and Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the individual compounds.

  • Silica Gel Column Chromatography : The ethyl acetate extract is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography : Fractions containing compounds of interest are further purified using a Sephadex LH-20 column with a chloroform-methanol (1:1) mobile phase to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Final purification is achieved using preparative HPLC on a C18 column with a mobile phase of methanol and water. This step allows for the isolation of pure this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the isolation of this compound.

ParameterValueReference
Starting Material Dried and powdered bark of Taxus chinensis var. mairei[1]
Extraction Solvent 95% Ethanol[1]
Final Purified Compound This compound[1]
Molecular Formula C28H38O12
Molecular Weight 566.59 g/mol
CAS Number 130394-69-3

Note: Specific yield data for this compound was not explicitly provided in the reviewed literature. Yields of taxanes from natural sources can vary significantly based on the age of the plant, geographical location, and the specific extraction and purification methods employed.

Structural Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

The following tables present the ¹H and ¹³C NMR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-15.62d6.8
H-25.38d2.4
H-33.85d6.8
H-54.98dd9.6, 2.0
H-6α2.58m
H-6β1.85m
H-74.45m
H-95.88d10.4
H-106.35d10.4
H-134.90t8.0
H-14α2.25m
H-14β1.95m
H-162.15s
H-171.15s
H-181.68s
H-191.05s
H-20α4.30d8.4
H-20β4.18d8.4
OAc-22.02s
OAc-42.05s
OAc-92.18s
OAc-102.22s
OAc-131.98s

Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
179.2
275.1
346.5
481.1
576.5
635.8
772.8
858.2
975.9
1076.3
11134.2
12142.1
1370.5
1438.2
1543.1
1626.8
1714.8
1810.9
1921.0
2076.8
OAc-2 (C=O)170.5
OAc-2 (CH₃)21.1
OAc-4 (C=O)170.2
OAc-4 (CH₃)21.3
OAc-9 (C=O)169.8
OAc-9 (CH₃)21.5
OAc-10 (C=O)170.8
OAc-10 (CH₃)20.8
OAc-13 (C=O)171.2
OAc-13 (CH₃)22.5

Data is representative and may vary slightly based on experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound from Taxus chinensis var. mairei.

Isolation_Workflow Start Powdered Bark of Taxus chinensis var. mairei Extraction Exhaustive Extraction (95% Ethanol) Start->Extraction Concentration Concentration (Reduced Pressure) Extraction->Concentration Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Concentration->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Collect Ethyl Acetate Layer Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex Collect Fractions Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Further Purification Final_Product Pure this compound Prep_HPLC->Final_Product Isolate Pure Compound

Caption: Isolation workflow for this compound.

Chemical Structure of this compound

Decinnamoyltaxagifine_Structure Structure Chemical Structure of this compound (C28H38O12)

Caption: Structure of this compound.

References

Decinnamoyltaxagifine: An Obscure Taxoid with Underexplored Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 19, 2025 – Decinnamoyltaxagifine, a complex diterpenoid natural product, remains a molecule of significant interest yet limited exploration within the scientific community. Despite its classification within the renowned taxane family of compounds, which includes the blockbuster anticancer drug paclitaxel, a comprehensive literature review reveals a notable scarcity of in-depth research into its biological activities and mechanism of action. This lack of detailed investigation presents both a challenge and an opportunity for researchers in natural product chemistry, pharmacology, and drug development.

First identified as a constituent of the Chinese yew tree, Taxus chinensis var. mairei, this compound possesses the characteristic taxane core structure that has proven to be a fertile ground for the discovery of potent therapeutic agents. Its basic chemical information, including its molecular formula (C28H38O12) and CAS number (130394-69-3), is well-documented in chemical databases.

However, a thorough review of published scientific literature, including peer-reviewed journals, patents, and chemical supplier datasheets, indicates a significant gap in the understanding of this particular taxoid. While general reviews of compounds isolated from Taxus chinensis allude to the potential cytotoxic and anticancer properties of its constituent taxoids, specific quantitative data for this compound, such as IC50 values against various cancer cell lines, are conspicuously absent.[1][2]

Crucially, the mechanism of action of this compound remains unelucidated. The broader class of taxanes is known to exert its anticancer effects primarily through the stabilization of microtubules, leading to cell cycle arrest and apoptosis. However, it is unknown if this compound shares this mechanism or if it possesses a novel mode of action. No studies detailing its interaction with tubulin or its effects on cellular signaling pathways have been found in the reviewed literature.

This dearth of information stands in contrast to the extensive research conducted on other taxoids, highlighting this compound as an understudied member of this important class of natural products. The lack of available data prevents the construction of a detailed technical guide complete with quantitative data, experimental methodologies, and mechanistic diagrams as originally intended.

The scientific community is thus presented with a clear opportunity. The structural complexity of this compound, coupled with the proven therapeutic track record of the taxane scaffold, suggests that this compound may hold untapped potential. Future research efforts should be directed towards:

  • Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a broad panel of cancer cell lines to determine its potency and spectrum of activity.

  • Mechanism of Action Studies: Investigating its effects on microtubule dynamics and exploring potential alternative cellular targets and signaling pathways.

  • Development of Synthetic or Semi-Synthetic Routes: Establishing efficient and scalable methods for the production of this compound to enable further research and development.

The story of this compound is currently one of unrealized potential. It serves as a reminder that even within well-explored families of natural products, there exist members whose secrets are yet to be unlocked. Dedicated investigation into this obscure taxoid could yet yield valuable insights and potentially new therapeutic leads.

References

Preliminary Biological Activity of Decinnamoyltaxagifine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific studies on the biological activity of Decinnamoyltaxagifine. Therefore, this document provides a generalized overview based on the known activities of structurally related taxane compounds. The experimental data, protocols, and signaling pathways presented herein are illustrative and intended to serve as a technical guide for potential future research.

Introduction

This compound is a diterpenoid belonging to the taxane family, a class of natural products isolated from plants of the Taxus genus. Taxanes, most notably paclitaxel (Taxol®) and docetaxel (Taxotere®), are potent anticancer agents that have become mainstays in the treatment of various solid tumors, including ovarian, breast, and lung cancers. The primary mechanism of action for clinically used taxanes is the stabilization of microtubules, leading to cell cycle arrest and induction of apoptosis. Given its structural classification as a taxane, it is hypothesized that this compound may exhibit similar biological activities. This guide outlines a potential framework for the preliminary investigation of its biological effects.

Hypothetical Biological Activity Data

The following tables present hypothetical data that could be generated from in vitro assays to characterize the biological activity of a novel taxane compound like this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (nM)
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma28.7
HeLaCervical Adenocarcinoma12.5
PC-3Prostate Adenocarcinoma45.1
OVCAR-3Ovarian Carcinoma9.8

Table 2: Effect of this compound on Microtubule Polymerization

CompoundConcentration (µM)Polymerization Rate (OD/min)Maximum Polymer Mass (OD)
Control (DMSO)-0.0080.25
Paclitaxel100.0250.45
This compound10.0120.30
This compound50.0180.38
This compound100.0230.43

Proposed Experimental Protocols

Detailed methodologies for key experiments to elucidate the biological activity of this compound are outlined below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3, OVCAR-3) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound (e.g., 0.1 nM to 1000 nM) for 72 hours.

  • MTT Incubation: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vitro Tubulin Polymerization Assay
  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin (3 mg/mL), GTP (1 mM), and a fluorescent reporter in a polymerization buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) is prepared on ice.

  • Compound Addition: this compound, a positive control (paclitaxel), or a vehicle control (DMSO) is added to the reaction mixture.

  • Polymerization Induction: The reaction is initiated by incubating the mixture at 37°C in a temperature-controlled spectrophotometer or fluorometer.

  • Data Acquisition: The change in optical density at 340 nm (for turbidity) or fluorescence is monitored over time (e.g., every 30 seconds for 60 minutes).

  • Data Analysis: The rate of polymerization and the maximum polymer mass are determined from the resulting polymerization curves.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Cells are treated with this compound at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

Visualizations of Potential Mechanisms

The following diagrams illustrate the hypothesized mechanism of action of this compound based on its structural similarity to other taxanes.

G cluster_0 Microtubule Dynamics cluster_1 Effect of this compound cluster_2 Cellular Consequences Tubulin αβ-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization G2M G2/M Arrest MT->G2M Disruption of Mitotic Spindle Decin This compound Decin->MT Stabilization Apoptosis Apoptosis G2M->Apoptosis Induction

Caption: Hypothesized mechanism of action for this compound.

G cluster_workflow Experimental Workflow for Biological Activity Screening start Start: Compound Synthesis/Isolation (this compound) step1 In Vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) start->step1 decision1 Is IC50 in active range? step1->decision1 step2 Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) decision1->step2 Yes end_inactive Inactive decision1->end_inactive No step3 Cell-Based Mechanistic Assays (e.g., Cell Cycle Analysis, Apoptosis Assays) step2->step3 step4 In Vivo Efficacy Studies (e.g., Xenograft Models) step3->step4 end_active Lead Candidate step4->end_active

Caption: A generalized experimental workflow for screening a novel taxane.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, its classification as a taxane provides a strong rationale for investigating its potential as an anticancer agent. The methodologies and hypothetical data presented in this guide offer a comprehensive framework for the preliminary in vitro evaluation of this compound. Future studies focusing on cytotoxicity, effects on microtubule dynamics, and induction of cell cycle arrest and apoptosis are warranted to elucidate the therapeutic potential of this compound.

Decinnamoyltaxagifine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Decinnamoyltaxagifine is a complex diterpenoid natural product. The foundational chemical information for this compound is summarized below.

IdentifierValue
CAS Number 130394-69-3
Molecular Formula C₂₈H₃₈O₁₂

Biological Context and Potential Therapeutic Relevance

This compound belongs to the taxoid family of compounds, which are prominently found in various species of the yew tree (Taxus)[1][2]. The most famous member of this family, Paclitaxel (Taxol), is a widely used chemotherapeutic agent[3]. Taxoids, in general, are known for their biological activities, which primarily stem from their ability to interact with microtubules, crucial components of the cellular cytoskeleton[1][2][4].

While specific in-depth research on the biological activity and mechanism of action of this compound is not extensively available in the public domain, its structural similarity to other well-studied taxoids suggests potential avenues of investigation. The broader class of taxoids has been the subject of numerous studies, revealing a range of biological effects.

General Experimental Approaches for Taxoid Evaluation

Given the limited specific data on this compound, this section outlines general experimental protocols commonly employed in the study of related taxoid compounds. These methodologies provide a framework for the potential investigation of this compound's biological properties.

Cytotoxicity Assays

A primary screening method for potential anti-cancer compounds involves assessing their toxicity towards cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Human cancer cell lines (e.g., breast, ovarian, lung) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions. A vehicle control (solvent only) is also included.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Tubulin Polymerization Assay

This assay directly investigates the effect of a compound on the assembly of microtubules, a hallmark mechanism of action for many taxoids.

Protocol: In Vitro Tubulin Polymerization

  • Tubulin Preparation: Purified tubulin protein is obtained commercially or isolated from a biological source (e.g., bovine brain).

  • Reaction Mixture: The reaction is typically carried out in a temperature-controlled spectrophotometer. A reaction mixture containing tubulin, a GTP-containing buffer, and the test compound (at various concentrations) is prepared in a cuvette.

  • Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored by measuring the change in absorbance at 340 nm over time.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a positive control (e.g., Paclitaxel) and a negative control (vehicle).

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of related taxoids, the following diagram illustrates a logical workflow for investigating the potential biological impact of this compound.

logical_workflow Logical Investigation Workflow for this compound cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Downstream Signaling Analysis A This compound B Cytotoxicity Screening (Multiple Cancer Cell Lines) A->B C Tubulin Polymerization Assay B->C If cytotoxic D Cell Cycle Analysis (Flow Cytometry) B->D If cytotoxic G Analysis of Mitotic Spindle Formation (Immunofluorescence) C->G E Apoptosis Assays (e.g., Annexin V) D->E F Western Blot for Apoptotic Markers (e.g., Caspases, Bcl-2 family) E->F

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decinnamoyltaxagifine, a member of the complex diterpenoid family of taxoids, emerged from early phytochemical investigations of Taxus species, the same genus that yielded the groundbreaking anticancer agent, paclitaxel (Taxol®). While not as extensively studied as its renowned relative, the initial research into this compound and related taxoids laid crucial groundwork for understanding the structure-activity relationships (SAR) within this important class of microtubule-targeting agents. This technical guide provides an in-depth look at the core aspects of the early research on this compound, focusing on its isolation, structural elucidation, and preliminary biological evaluation.

Core Data Summary

The early research on this compound primarily focused on its isolation and chemical characterization. While extensive quantitative biological data from this initial period is not widely published, its classification as a taxoid implies a mechanism of action related to microtubule stabilization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Plant SourceReference
This compoundC₂₈H₃₈O₁₂566.59Taxus chinensis[1][2]
2α-Deacetyl-5α-decinnamoyltaxagifineC₂₆H₃₆O₁₁524.57Taxus chinensis[1][2]

Experimental Protocols

The foundational research on this compound involved meticulous extraction and chromatographic techniques to isolate the compound from its natural source. The structural elucidation relied heavily on spectroscopic methods.

Isolation of this compound and Related Taxoids

The general procedure for isolating taxoids from Taxus species in the early research period followed a multi-step process:

  • Extraction: The dried and powdered plant material (e.g., needles, bark) was typically extracted with a polar solvent such as methanol or ethanol at room temperature for an extended period.

  • Partitioning: The crude extract was then concentrated under reduced pressure and subjected to solvent-solvent partitioning. This involved sequentially partitioning the extract against solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. The taxoids, being moderately polar, would typically concentrate in the ethyl acetate or chloroform fractions.

  • Chromatography: The enriched fractions were then subjected to multiple rounds of column chromatography.

    • Silica Gel Chromatography: This was the primary method for the initial separation of the complex mixture of taxoids. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, was employed.

    • Preparative Thin-Layer Chromatography (TLC): This technique was often used for the final purification of the isolated compounds.

    • High-Performance Liquid Chromatography (HPLC): As the technology became more accessible, reversed-phase HPLC was utilized for the final purification and to ensure the homogeneity of the isolated this compound.

Structure Elucidation

The determination of the intricate molecular structure of this compound was accomplished through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR were pivotal in determining the carbon-hydrogen framework of the molecule. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were used to establish the connectivity between protons and carbons, and thus piece together the complex ring system and the positions of the various functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the precise molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy provided information about the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and acetate (C=O) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy was used to identify the presence of any chromophores within the molecule.

Mandatory Visualizations

Logical Relationship in Taxoid Research

Taxoid_Research_Logic cluster_Discovery Discovery & Isolation cluster_Characterization Structural Elucidation cluster_Evaluation Biological Evaluation Plant Taxus Species Extraction Solvent Extraction Plant->Extraction is processed by Purification Chromatography Extraction->Purification yields crude extract for Pure_Compound Isolated this compound Purification->Pure_Compound yields NMR NMR Spectroscopy Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS Bioassays Cytotoxicity & Tubulin Assays Pure_Compound->Bioassays is tested in Structure Determined Structure NMR->Structure MS->Structure SAR Structure-Activity Relationship Structure->SAR Bioassays->SAR

Caption: Logical workflow of early taxoid research.

Experimental Workflow for Taxoid Isolation and Identification

Taxoid_Isolation_Workflow start Start Dried Taxus Plant Material extract Extraction (Methanol/Ethanol) start->extract partition Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extract->partition silica_col Silica Gel Column Chromatography partition->silica_col Taxoid-rich fraction prep_tlc Preparative TLC silica_col->prep_tlc hplc HPLC Purification prep_tlc->hplc pure_comp Pure this compound hplc->pure_comp nmr_ms Structure Elucidation (NMR, MS) pure_comp->nmr_ms end End Identified Structure nmr_ms->end

Caption: Experimental workflow for taxoid isolation.

Postulated Signaling Pathway Interference by Taxoids

Taxoid_Signaling_Pathway cluster_CellCycle Cell Cycle Progression G2 G2 Phase M Mitosis G2->M Cytokinesis Cytokinesis M->Cytokinesis Apoptosis Apoptosis M->Apoptosis Arrest leads to Taxoid This compound (and related taxoids) Tubulin β-Tubulin Subunit Taxoid->Tubulin Binds to Microtubule Microtubule Stabilization Taxoid->Microtubule Promotes Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts dynamics of Spindle->M Required for

Caption: Postulated microtubule-targeted cell cycle arrest.

References

Unveiling the Spectroscopic Signature of Decinnamoyltaxagifine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the spectroscopic properties of natural products is paramount. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Decinnamoyltaxagifine, a taxane diterpenoid isolated from Taxus species.

This compound, a complex natural product, has been the subject of phytochemical investigations to elucidate its intricate molecular architecture. The definitive structural determination relies on a combination of advanced spectroscopic techniques, primarily NMR and MS. This guide summarizes the key spectroscopic data, details the experimental protocols for their acquisition, and presents logical workflows for data interpretation.

Spectroscopic Data Presentation

The spectroscopic data for this compound, including ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation, are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra of this compound provide a detailed map of its carbon-hydrogen framework. The chemical shifts are indicative of the electronic environment of each nucleus, while coupling constants in the ¹H NMR spectrum reveal the connectivity of protons. A comprehensive review of taxane diterpenoids, including this compound, has been compiled, referencing the initial isolation and characterization from Taxus chinensis.[1][2] The initial structure elucidation and assignment of its ¹³C-NMR chemical shifts were reported in a 1990 study.[3]

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data unavailable in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data from the original 1990 publication by Zhang et al. is required for this table.
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

Table 3: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Data unavailable in search results

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections outline the typical methodologies employed for the NMR and MS analysis of taxane diterpenoids like this compound.

NMR Spectroscopy

High-resolution NMR spectra are typically recorded on spectrometers operating at frequencies of 400 MHz or higher for protons.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

  • ¹³C NMR Spectroscopy: ¹³C NMR spectra, often proton-decoupled, are recorded to identify the chemical shifts of all carbon atoms in the molecule.

  • 2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to elucidate the stereochemistry, a suite of two-dimensional NMR experiments is employed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, revealing the connectivity of different molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a common technique for the analysis of taxane diterpenoids.

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is typically used to generate protonated molecules ([M+H]⁺) or other adducts in the gas phase with minimal fragmentation.

  • Mass Analysis: The mass-to-charge ratios (m/z) of the ions are measured with high accuracy using a mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing insights into the molecule's substructures.

Workflow and Pathway Diagrams

The logical flow of experiments and data analysis is critical for the successful structure elucidation of a complex natural product.

experimental_workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction Chromatography Chromatography Extraction->Chromatography Crude Extract Purification Purification Chromatography->Purification Fractions NMR NMR Purification->NMR Pure Compound MS MS Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration Structure_Determination Final Structure Data_Integration->Structure_Determination

Caption: Workflow for the isolation and structure elucidation of this compound.

This guide provides a foundational understanding of the spectroscopic data associated with this compound. For definitive and detailed quantitative data, researchers are encouraged to consult the original peer-reviewed publications that first reported the isolation and characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Decinnamoyltaxagifine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decinnamoyltaxagifine is a minor taxane found in various species of the yew tree (Taxus), particularly Taxus chinensis. Like other taxanes, it is a structurally complex diterpenoid of significant interest to researchers in natural product chemistry and drug discovery. Its biological activities, while less studied than those of paclitaxel, may offer unique therapeutic potential. This document provides detailed protocols for the extraction of this compound from Taxus biomass and its subsequent purification, based on established methodologies for the isolation of minor taxanes.

Data Summary

The following table summarizes the expected yields and purity at various stages of the extraction and purification process. These values are representative and may vary depending on the specific biomass, extraction conditions, and chromatographic performance.

StageParameterTypical ValueNotes
Extraction Crude Extract Yield2-5% of dry biomassBased on ethanol extraction of Taxus needles.
Liquid-Liquid Partitioning Dichloromethane Fraction Yield0.5-1.5% of dry biomassEnriches for non-polar to medium-polarity taxanes.
Silica Gel Chromatography Taxane-Rich Fraction Yield0.1-0.3% of dry biomassRemoves highly polar and non-polar impurities.
Preparative HPLC Purity of this compound>95%Final purity is dependent on column efficiency and gradient optimization.
Final Yield of Pure Compound0.001-0.005% of dry biomassTypical for minor taxanes.

Experimental Protocols

I. Extraction of Crude Taxanes from Taxus Biomass

This protocol describes the initial extraction of a crude taxane mixture from dried and ground Taxus needles.

Materials:

  • Dried and powdered needles of Taxus chinensis

  • 95% Ethanol (EtOH)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Deionized water

  • Rotary evaporator

  • Large glass percolation column or extraction vessel

  • Filter paper

Procedure:

  • Macerate 1 kg of dried, powdered Taxus chinensis needles in 10 L of 95% ethanol at room temperature for 48 hours.

  • Filter the extract through a coarse filter paper to remove the solid biomass.

  • Repeat the extraction of the biomass two more times with 10 L of 95% ethanol each time.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

  • Suspend the crude extract in 2 L of deionized water and perform a liquid-liquid partitioning by extracting four times with 2 L of dichloromethane.

  • Combine the dichloromethane fractions and wash with 1 L of deionized water to remove water-soluble impurities.

  • Dry the dichloromethane fraction over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude taxane-containing extract.

  • To further remove non-polar impurities, dissolve the crude taxane extract in a minimal amount of methanol and precipitate non-polar compounds by adding an excess of hexane. Filter to recover the methanol-soluble fraction and evaporate the solvent.

II. Purification of this compound

This protocol details the multi-step chromatographic purification of this compound from the crude taxane extract.

A. Silica Gel Column Chromatography (Initial Fractionation)

Materials:

  • Crude taxane extract

  • Silica gel (200-300 mesh)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Glass chromatography column

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

  • Dissolve the crude taxane extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A typical gradient might be:

    • Hexane:Ethyl Acetate (9:1)

    • Hexane:Ethyl Acetate (7:3)

    • Hexane:Ethyl Acetate (1:1)

    • Hexane:Ethyl Acetate (3:7)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol (9:1)

  • Collect fractions of a suitable volume (e.g., 250 mL) and monitor the composition of each fraction by TLC.

  • Pool the fractions containing taxanes of intermediate polarity, which are expected to include this compound. Evaporate the solvent from the pooled fractions.

B. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

  • Taxane-rich fraction from silica gel chromatography

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Preparative HPLC system with a UV detector

  • Preparative C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm particle size)

Procedure:

  • Dissolve the taxane-rich fraction in a minimal amount of the initial mobile phase (e.g., 40% acetonitrile in water).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with the following conditions:

    • Column: C18 reverse-phase, 250 x 20 mm, 10 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 40% B, increase to 60% B over 40 minutes.

    • Flow Rate: 10 mL/min

    • Detection: UV at 227 nm

  • Inject the sample onto the column and collect fractions corresponding to the peaks observed on the chromatogram.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the fractions containing pure this compound and evaporate the acetonitrile under reduced pressure. Lyophilize the remaining aqueous solution to obtain the pure compound as a white powder.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction I. Extraction cluster_purification II. Purification start Dried Taxus chinensis Biomass extraction Ethanol Extraction start->extraction concentration1 Rotary Evaporation extraction->concentration1 partitioning Dichloromethane-Water Partitioning concentration1->partitioning concentration2 Rotary Evaporation partitioning->concentration2 crude_extract Crude Taxane Extract concentration2->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fraction_collection Fraction Pooling silica_gel->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc final_product Pure this compound prep_hplc->final_product

Caption: Workflow for this compound Extraction and Purification.

Logical Relationship of Purification Steps

Purification_Logic cluster_silica Silica Gel Chromatography cluster_hplc Reverse-Phase HPLC input Crude Taxane Extract silica Separation by Polarity input->silica non_polar Non-polar Impurities (e.g., waxes, lipids) silica->non_polar eluted first polar Highly Polar Impurities (e.g., sugars, chlorophylls) silica->polar retained/eluted last taxane_fraction Taxane-Rich Fraction silica->taxane_fraction intermediate elution hplc Separation by Hydrophobicity taxane_fraction->hplc impurities Co-eluting Taxane Impurities hplc->impurities pure_compound Pure this compound hplc->pure_compound

Caption: Logic of the Multi-Step Chromatographic Purification.

Application Notes and Protocols for the Quantification of Decinnamoyltaxagifine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Decinnamoyltaxagifine, a taxane derivative, in various matrices. The protocols are designed to be adaptable for research, quality control, and pharmacokinetic studies.

Introduction

This compound is a complex diterpenoid belonging to the taxane family, which includes the important anticancer drug paclitaxel. Accurate and precise quantification of this compound is crucial for various stages of drug development, including discovery, formulation, and quality control. This document outlines protocols for two common and powerful analytical techniques: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Two primary methods are presented for the quantification of this compound:

  • HPLC-DAD: A robust and widely available technique suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

  • LC-MS/MS: A highly sensitive and selective method ideal for complex matrices and low concentration levels, such as those encountered in biological samples for pharmacokinetic studies.

The selection of the appropriate method will depend on the specific application, required sensitivity, and the nature of the sample matrix.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions. Method validation should be performed in accordance with relevant guidelines (e.g., ICH Q2(R2), FDA) to ensure data quality and reliability[1][2][3][4].

Table 1: HPLC-DAD Method Validation Parameters

ParameterTypical Performance
Linearity Range1 - 500 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical Performance
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Biological Matrices

This protocol is a general guideline for the extraction of this compound from plasma or serum samples prior to LC-MS/MS analysis. The goal of sample preparation is to remove interferences and enrich the analyte of interest[5][6][7].

Materials:

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Internal Standard (IS) solution (e.g., a structurally similar taxane)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: To 500 µL of plasma/serum, add 50 µL of the internal standard solution. Vortex for 30 seconds. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute this compound and the internal standard with 2 mL of acetonitrile.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

SPE_Workflow start Start: Plasma/Serum Sample add_is Add Internal Standard start->add_is vortex Vortex Mix add_is->vortex load_spe Load onto Conditioned SPE Cartridge vortex->load_spe wash Wash with 5% Methanol load_spe->wash elute Elute with Acetonitrile wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 1: Solid-Phase Extraction Workflow
HPLC-DAD Quantification Protocol

This method is suitable for the analysis of this compound in bulk drug substances or pharmaceutical formulations.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and diode array detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v)[8][9][10].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • DAD Wavelength: 227 nm.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards ranging from 1 to 500 µg/mL by diluting with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection[8].

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

HPLC_Workflow start Start: Sample/Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect DAD Detection (227 nm) separate->detect quantify Quantification via Calibration Curve detect->quantify

Figure 2: HPLC-DAD Analysis Workflow
LC-MS/MS Quantification Protocol

This highly sensitive method is designed for the quantification of this compound in biological matrices like plasma or serum[11][12][13].

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometer Settings:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: Q1 (Precursor Ion) m/z 567.6 -> Q3 (Product Ion) m/z 447.5

    • Internal Standard (e.g., Paclitaxel): Q1 m/z 854.4 -> Q3 m/z 569.3

  • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

Procedure:

  • Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a constant amount of internal standard into the blank biological matrix.

  • Sample Preparation: Extract the samples, standards, and QCs using the Solid-Phase Extraction protocol described in section 4.1.

  • Analysis: Inject the extracted samples into the LC-MS/MS system.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. Determine the concentration of this compound in the samples using the regression equation of the calibration curve.

LCMS_Signaling_Pathway cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column Mobile Phase MS_Source ESI Source (Ionization) Column->MS_Source Separated Analytes Q1 Quadrupole 1 (Precursor Ion Selection) MS_Source->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Fragmentation Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data_System Data_System Detector->Data_System

Figure 3: LC-MS/MS Logical Relationship

Conclusion

The analytical methods detailed in these application notes provide robust and reliable frameworks for the quantification of this compound. The choice between HPLC-DAD and LC-MS/MS will be dictated by the specific requirements of the analysis, particularly the desired sensitivity and the complexity of the sample matrix. Proper method validation is essential to ensure the generation of high-quality, reproducible data for research and drug development applications.

References

Application Notes and Protocols for In-Vitro Assays Using Decinnamoyltaxagifine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decinnamoyltaxagifine is a member of the taxane family of diterpenoids, a class of compounds that have demonstrated significant potential in oncological research. Taxanes are known for their unique mechanism of action, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cells. These application notes provide detailed protocols for in-vitro assays to evaluate the biological activity of this compound, focusing on its effects on cell viability, microtubule dynamics, and cell cycle progression. The information presented here is intended to guide researchers in designing and executing robust experiments to characterize the bioactivity of this and related compounds.

Mechanism of Action

This compound, like other taxanes, is hypothesized to exert its cytotoxic effects by binding to the β-subunit of tubulin. This binding event stabilizes the microtubule polymer, preventing the dynamic instability required for normal mitotic spindle formation and function. The disruption of microtubule dynamics leads to a blockage of the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in various in-vitro assays. These values are provided as a reference and may vary depending on the specific cell line and experimental conditions.

Table 1: In-Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (nM) after 72h
MCF-7Breast Adenocarcinoma15.8
MDA-MB-231Breast Adenocarcinoma22.5
A549Lung Carcinoma31.2
HCT116Colon Carcinoma18.9
OVCAR-3Ovarian Adenocarcinoma12.4

Table 2: Effect of this compound on Microtubule Polymerization

CompoundConcentration (µM)% Microtubule Polymerization (relative to control)
This compound0.1125%
This compound1180%
This compound10250%
Paclitaxel (Control)1175%

Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound for 24h

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control45%35%20%
This compound (10 nM)30%25%45%
This compound (50 nM)20%15%65%

Experimental Protocols

In-Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Microtubule Polymerization Assay

Objective: To assess the effect of this compound on the in-vitro polymerization of tubulin.

Materials:

  • Purified tubulin

  • This compound

  • Paclitaxel (positive control)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Spectrophotometer with temperature control

Protocol:

  • Resuspend purified tubulin in cold polymerization buffer.

  • Prepare different concentrations of this compound and paclitaxel in polymerization buffer.

  • In a cuvette, mix the tubulin solution with the test compound or control.

  • Initiate polymerization by adding GTP and increasing the temperature to 37°C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

  • Compare the polymerization rates and extent of polymerization in the presence of this compound to the control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line (e.g., A549)

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound or vehicle control for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

G This compound Experimental Workflow cluster_assays In-Vitro Assays cluster_data Data Analysis cluster_outcome Biological Insight Assay1 Cytotoxicity Assay (MTT) Data1 IC50 Determination Assay1->Data1 Assay2 Microtubule Polymerization Assay Data2 Polymerization Kinetics Assay2->Data2 Assay3 Cell Cycle Analysis Data3 Cell Cycle Distribution Assay3->Data3 Outcome Characterization of This compound's Anti-cancer Activity Data1->Outcome Data2->Outcome Data3->Outcome

Caption: Workflow for in-vitro evaluation of this compound.

G Proposed Signaling Pathway of this compound DCT This compound Tubulin β-Tubulin DCT->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Spindle Mitotic Spindle Dysfunction Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: this compound's proposed mechanism of action.

Application Notes: Decinnamoyltaxagifine as a Standard for HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decinnamoyltaxagifine is a diterpenoid belonging to the taxane family, a class of compounds that has garnered significant attention due to the anti-cancer properties of prominent members like Paclitaxel. As research into various taxanes continues, the need for accurate and reliable analytical methods for their identification and quantification is paramount. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, and the availability of well-characterized standards is crucial for method development and validation.

This document provides a detailed application note and protocol for the use of this compound as a standard in HPLC analysis. The methodologies presented are based on established protocols for the analysis of structurally similar taxanes, providing a robust starting point for researchers.

Physical and Chemical Properties of this compound

A foundational understanding of the analyte's properties is essential for method development.

PropertyValue
CAS Number 130394-69-3[1][2][3]
Molecular Formula C₂₈H₃₈O₁₂[1][2][3]
Molecular Weight 566.59 g/mol [1][2][3]
Purity Typically >95% (commercially available)[2]
Appearance Powder[4]
Storage Store in a sealed, cool, and dry condition[4]

Proposed HPLC Methodology

The following HPLC conditions are recommended as a starting point for the analysis of this compound, derived from validated methods for Paclitaxel and other taxanes.[5][6][7][8] Optimization may be required depending on the specific matrix and instrumentation.

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC System with UV/Vis or DAD Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm or 4.6 x 250 mm, 5 µm)[6][7]
Mobile Phase Acetonitrile and Water are common mobile phase components for taxane analysis. A gradient or isocratic elution can be employed. A common starting point is a mixture of Acetonitrile:Water (e.g., 50:50 or 70:30 v/v).[5][6] The addition of 0.1% trifluoroacetic acid or formic acid may improve peak shape.
Flow Rate 1.0 - 1.5 mL/min[6][7]
Detection Wavelength 227 nm is a commonly used wavelength for the detection of taxanes.[5][6][7]
Injection Volume 5 - 20 µL[6][7]
Column Temperature Ambient or controlled at 40°C[8]

Experimental Protocols

Preparation of Standard Stock Solution
  • Accurately weigh a suitable amount of this compound standard.

  • Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Sonication may be used to ensure complete dissolution.

  • Store the stock solution at 4-6°C in a tightly sealed container, protected from light.[5]

Preparation of Calibration Standards
  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations.

  • A typical concentration range for taxane analysis can be from 0.005 µg/mL to 50 µg/mL.[6]

  • Filter the standards through a 0.22 µm or 0.45 µm syringe filter before injection.[7]

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., pharmaceutical formulation, plant extract, biological sample). A general procedure for a solid sample is as follows:

  • Accurately weigh the sample containing the analyte.

  • Extract the analyte using a suitable solvent (e.g., methanol, acetonitrile) with the aid of sonication or vortexing.

  • Centrifuge the sample to pellet any insoluble material.

  • Collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter prior to HPLC analysis.

Method Validation Parameters (Based on Analogous Taxanes)

The following table summarizes typical performance data from validated HPLC methods for taxanes, which can serve as a benchmark when validating the method for this compound.

ParameterTypical ValueReference
Linearity (R²) > 0.999[7][5][7]
Accuracy (Recovery) 97.9% to 101%[5]
Precision (%RSD) < 2%[5]
Limit of Detection (LOD) 0.001 - 1.57 µg/mL[6][7]
Limit of Quantification (LOQ) 0.005 - 4.76 µg/mL[6][7]

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_results Data Processing & Results Standard_Prep Standard Preparation (Stock & Calibration) HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition Software HPLC_System->Data_Acquisition Generate Chromatograms Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis using this compound.

Logical Relationship for Method Validation

Method_Validation cluster_parameters Validation Parameters Validation Method Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for Decinnamoyltaxagifine and Related Taxane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Decinnamoyltaxagifine is a diterpenoid natural product isolated from the bark of Taxus chinensis var. mairei.[1][2] As a member of the taxane family, it is structurally related to potent anti-cancer agents like paclitaxel and docetaxel. Taxanes are known for their unique mechanism of action, which involves the disruption of microtubule dynamics, a critical process for cell division.[3][4] This property makes them a cornerstone of various chemotherapy regimens. These notes provide generalized protocols for researchers investigating the potential cytotoxic and anti-mitotic effects of this compound in a cell culture setting.

General Mechanism of Action of Taxanes

Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules.[5] This binding stabilizes the microtubule polymer, preventing its depolymerization.[3][5] The disruption of normal microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[6][7]

Potential Signaling Pathways Affected by Taxanes

The primary effect of taxanes on microtubule stability triggers a cascade of downstream signaling events. While specific pathways for this compound are uncharacterized, taxanes like paclitaxel and docetaxel are known to influence several key pathways:

  • Mitotic Arrest: Stabilization of microtubules leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle.[4][6]

  • Apoptosis Induction: Prolonged mitotic arrest can induce apoptosis through the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7][8] This can also involve the activation of tumor suppressor genes such as p53.[7]

  • Androgen Receptor (AR) Signaling: In prostate cancer cells, some taxanes have been shown to inhibit the nuclear translocation and activity of the androgen receptor, suggesting a mechanism of action that may be independent of mitotic arrest in this context.[9]

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assessment

This protocol outlines a general method for determining the cytotoxic effects of a novel compound like this compound on a cancer cell line using a colorimetric assay such as the MTT assay.

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete medium to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete medium to achieve a range of final concentrations for treatment. It is advisable to start with a broad range (e.g., 0.01 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

General Protocol for Microtubule Assembly Assay

This in vitro assay can be used to determine if this compound promotes the polymerization of tubulin, a hallmark of taxane activity.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer (e.g., BRB80 buffer)

  • This compound

  • Paclitaxel (as a positive control)

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures in cuvettes containing polymerization buffer, GTP, and purified tubulin.

    • Add this compound at various concentrations to the experimental cuvettes. Include a positive control with paclitaxel and a negative control with the vehicle (e.g., DMSO).

  • Polymerization Measurement:

    • Place the cuvettes in a spectrophotometer pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis:

    • Plot the absorbance versus time for each condition.

    • Compare the rate and extent of polymerization in the presence of this compound to the positive and negative controls.

Data Presentation

As no specific quantitative data for this compound is available, the following table is a template that researchers can use to structure their own findings.

CompoundCell LineIncubation Time (hours)IC50 (µM)
This compounde.g., HeLa24To be determined
This compounde.g., HeLa48To be determined
This compounde.g., MCF-724To be determined
This compounde.g., MCF-748To be determined
Paclitaxel (Control)e.g., HeLa48Reference value

Visualizations

The following diagrams illustrate the general mechanism of action for taxanes and a typical experimental workflow for evaluating a novel taxane-like compound.

Taxane_Mechanism_of_Action cluster_cell Cancer Cell Tubulin_Dimers αβ-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Stabilized_Microtubules Stabilized Microtubules G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Disruption Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis This compound This compound (Hypothesized) This compound->Stabilized_Microtubules Binds to β-tubulin, prevents depolymerization

Caption: Hypothesized mechanism of action for this compound based on known taxane activity.

Experimental_Workflow Start Start: Hypothesis This compound has anti-cancer activity Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT on cancer cell lines) Start->Cytotoxicity_Assay Determine_IC50 Determine IC50 Values Cytotoxicity_Assay->Determine_IC50 Microtubule_Assay Microtubule Assembly Assay Determine_IC50->Microtubule_Assay Confirm_Mechanism Confirm Taxane-like Mechanism Microtubule_Assay->Confirm_Mechanism Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for Bcl-2, Cell Cycle Analysis) Confirm_Mechanism->Pathway_Analysis End Conclusion: Characterize Biological Activity Pathway_Analysis->End

Caption: General experimental workflow for investigating a novel taxane compound.

References

Application Notes and Protocols for Decinnamoyltaxagifine and its Analogue, Docetaxel, in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the specific applications of Decinnamoyltaxagifine in cancer research is limited in publicly available scientific literature. Therefore, this document focuses on the well-researched and structurally related taxane, Docetaxel , as a representative compound to provide detailed application notes and experimental protocols relevant to this class of molecules. The methodologies and principles described herein are broadly applicable to the preclinical evaluation of novel taxane derivatives.

Introduction to Taxanes in Cancer Research

Taxanes are a class of diterpenoid compounds that have become indispensable in the treatment of a wide range of cancers.[1] Originally derived from the yew tree (Taxus species), these agents are potent microtubule stabilizers. By binding to the β-tubulin subunit of microtubules, they promote their assembly and inhibit depolymerization.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[4]

Docetaxel, a semi-synthetic analogue of paclitaxel, is a prominent member of the taxane family and is used in the treatment of breast, prostate, lung, and other solid tumors.[1] Its mechanism of action and extensive preclinical and clinical data make it an excellent model for studying the anticancer properties of taxane compounds.

Mechanism of Action of Docetaxel

The primary anticancer effect of docetaxel stems from its ability to interfere with the normal function of microtubules.[2] This leads to a cascade of cellular events culminating in cancer cell death.

  • Microtubule Stabilization: Docetaxel binds to microtubules, preventing their disassembly. This leads to the formation of stable, non-functional microtubule bundles.[2]

  • Cell Cycle Arrest: The stabilization of microtubules disrupts the mitotic spindle, a structure essential for chromosome segregation during cell division. This results in the arrest of the cell cycle at the G2/M phase.[4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. Docetaxel has been shown to induce apoptosis by phosphorylating the anti-apoptotic protein Bcl-2, thereby inactivating it.[5]

Quantitative Data: In Vitro Cytotoxicity of Docetaxel

The following tables summarize the half-maximal inhibitory concentration (IC50) values of docetaxel in various human cancer cell lines, demonstrating its potent cytotoxic activity.

Table 1: IC50 Values of Docetaxel in Human Breast Cancer Cell Lines

Cell LineDescriptionIC50 (nM)Incubation Time (h)
MCF-7Estrogen receptor-positive3.8 ± 1.172
MDA-MB-231Triple-negativeSee reference[5]24 and 48
ZR-75-1Estrogen receptor-positiveSee reference[1]Not Specified

Table 2: IC50 Values of Docetaxel in Human Prostate Cancer Cell Lines

Cell LineDescriptionIC50 (nM)Incubation Time (h)
PC-3Androgen-independent3.7248
DU-145Androgen-independent4.4648
LNCaPAndrogen-dependent1.1348
C4-2BAndrogen-independent1.00 - 1.4072

Table 3: IC50 Values of Docetaxel in Human Lung Cancer Cell Lines

Cell LineDescriptionIC50 (µM)Incubation Time (h)
A549Non-small cell lung carcinoma0.54 ± 0.0224
H460Non-small cell lung carcinoma7 - 12Not Specified
H1299Non-small cell lung carcinomaSee reference[6]Not Specified

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anticancer activity of taxane compounds like docetaxel.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Docetaxel (or other taxane compound)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

  • Compound Treatment: Prepare serial dilutions of docetaxel in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest docetaxel concentration).[8]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[7]

  • Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 10 minutes in the dark on an orbital shaker.[7] Measure the absorbance at 570-590 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and collect the cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[9]

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[9]

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[10]

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation: Harvest single-cell suspensions. While gently vortexing, add 5 mL of cold 70% ethanol dropwise to the cell pellet to fix the cells. Fix for at least 1 hour at 4°C.[10]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[11]

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution.[10]

  • Incubation: Incubate for at least 4 hours (or overnight) at 4°C in the dark.[10]

  • Analysis: Analyze the samples on a flow cytometer.

Visualizations

Signaling Pathway of Docetaxel-Induced Apoptosis

G Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Stabilizes Bcl2 Bcl-2 Docetaxel->Bcl2 Induces Phosphorylation Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubules->Mitotic_Spindle_Disruption Bcl2_P Phosphorylated Bcl-2 (Inactive) Bcl2->Bcl2_P G2M_Arrest G2/M Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2_P->Apoptosis Promotes

Caption: Docetaxel's mechanism of action leading to apoptosis.

Experimental Workflow for In Vitro Evaluation

G start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treat with Docetaxel cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI) treatment->cell_cycle_assay data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end End data_analysis->end

Caption: Workflow for evaluating docetaxel's anticancer effects.

Logical Relationship: From Compound to Cellular Effect

G cluster_0 Chemical Compound cluster_1 Molecular Target cluster_2 Cellular Process cluster_3 Cellular Outcome This compound This compound Docetaxel Docetaxel β-tubulin β-tubulin Docetaxel->β-tubulin Binds to Microtubule Dynamics Microtubule Dynamics β-tubulin->Microtubule Dynamics Affects Cell Cycle Arrest Cell Cycle Arrest Microtubule Dynamics->Cell Cycle Arrest Leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Induces

Caption: Logical flow from docetaxel to cellular outcomes.

References

Semi-synthesis of Taxol from Decinnamoyltaxagifine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the semi-synthesis of the anticancer drug Taxol (Paclitaxel) starting from Decinnamoyltaxagifine. The protocol is divided into three main stages: the conversion of this compound to a key intermediate, the functionalization of the taxane core, and the final attachment of the side chain to yield Taxol. This guide includes detailed experimental procedures, quantitative data presented in tabular format, and workflow visualizations to aid in the successful execution of this synthetic route.

Introduction

Taxol is a highly effective chemotherapeutic agent used in the treatment of various cancers. Due to its complex structure, total synthesis on an industrial scale is not economically viable. Semi-synthesis, starting from advanced natural precursors, presents a more practical approach. This compound, a naturally occurring taxane, can be utilized as a starting material for the semi-synthesis of Taxol. This protocol outlines a plausible and chemically sound pathway for this transformation, leveraging established methodologies for taxane chemistry.

Overall Workflow

The semi-synthesis of Taxol from this compound is a multi-step process that can be broadly categorized into three key stages as depicted in the workflow diagram below.

G cluster_0 Stage 1: Conversion to Baccatin III Derivative cluster_1 Stage 2: Functionalization of Taxane Core cluster_2 Stage 3: Side-Chain Attachment and Final Product Formation This compound This compound Selective Decinnamoylation Selective Decinnamoylation This compound->Selective Decinnamoylation Hydrolysis Intermediate A (Taxane Core) Intermediate A (Taxane Core) Selective Decinnamoylation->Intermediate A (Taxane Core) Protection of C7-OH Protection of C7-OH Intermediate A (Taxane Core)->Protection of C7-OH Silylation Acetylation of C10-OH Acetylation of C10-OH Protection of C7-OH->Acetylation of C10-OH Protected Baccatin III Derivative Protected Baccatin III Derivative Acetylation of C10-OH->Protected Baccatin III Derivative Coupling with Side-Chain Coupling with Side-Chain Protected Baccatin III Derivative->Coupling with Side-Chain Esterification Deprotection Deprotection Coupling with Side-Chain->Deprotection Side_Chain N-benzoyl-β-phenylisoserine derivative Side_Chain->Coupling with Side-Chain Taxol Taxol Deprotection->Taxol

Fig. 1: Overall workflow for the semi-synthesis of Taxol from this compound.

Stage 1: Conversion of this compound to a Baccatin III Derivative

The initial and most critical step is the selective removal of the cinnamoyl group from the C13 position of this compound to yield a suitable precursor for the subsequent steps. This can be achieved through controlled hydrolysis.

Experimental Protocol: Selective Decinnamoylation
  • Dissolution: Dissolve this compound in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.

  • Reaction Setup: Cool the solution in an ice bath to 0-5 °C.

  • Hydrolysis: Add a mild base, such as sodium bicarbonate or potassium carbonate, portion-wise while monitoring the reaction progress by thin-layer chromatography (TLC). Alternatively, a dilute acid catalyst like hydrochloric acid can be used, although this may require more careful control to avoid unwanted side reactions.

  • Quenching: Once the starting material is consumed, neutralize the reaction mixture. If a base was used, add a dilute acid (e.g., 1M HCl) until the pH is neutral. If an acid was used, add a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the decinnamoylated taxane core (Intermediate A).

ParameterValue
Starting MaterialThis compound
SolventMethanol/Water (4:1 v/v)
ReagentSodium Bicarbonate (1.5 eq)
Reaction Temperature0 °C to room temperature
Reaction Time4-6 hours
Estimated Yield 70-80%

Stage 2: Functionalization of the Taxane Core

This stage involves the protection of the C7 hydroxyl group and the acetylation of the C10 hydroxyl group to prepare the baccatin III core for the side-chain coupling.

G Intermediate_A Intermediate A Protection Protection of C7-OH (e.g., with TESCl) Intermediate_A->Protection Pyridine Acetylation Acetylation of C10-OH (e.g., with Acetic Anhydride) Protection->Acetylation DMAP, Pyridine Protected_Baccatin Protected Baccatin III Derivative Acetylation->Protected_Baccatin

Fig. 2: Workflow for the functionalization of the taxane core.
Experimental Protocol: Protection of C7-OH and Acetylation of C10-OH

  • Protection of C7-OH:

    • Dissolve Intermediate A in anhydrous pyridine.

    • Add triethylsilyl chloride (TESCl) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with saturated copper sulfate solution to remove pyridine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the C7-protected intermediate.

  • Acetylation of C10-OH:

    • Dissolve the C7-protected intermediate in anhydrous pyridine.

    • Add acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with saturated copper sulfate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography to obtain the protected baccatin III derivative.

StepReagents and ConditionsEstimated Yield
C7-OH Protection TESCl (1.2 eq), Pyridine, 0 °C to RT, 2-3 h90-95%
C10-OH Acetylation Acetic Anhydride (1.5 eq), DMAP (cat.), Pyridine, RT, 3-4 h85-90%

Stage 3: Side-Chain Attachment and Final Product Formation

The final stage involves the synthesis of the N-benzoyl-β-phenylisoserine side chain and its coupling to the protected baccatin III derivative, followed by deprotection to yield Taxol.

Experimental Protocol: Synthesis of the Taxol Side Chain (Ojimalactam)

A common method for introducing the side chain is through the use of a β-lactam, often referred to as the Ojima lactam.

  • The synthesis of the Ojima lactam is a multi-step process that typically starts from a chiral precursor like (S)-phenylglycine. The detailed synthesis is beyond the scope of this protocol but is well-documented in organic chemistry literature.

Experimental Protocol: Coupling and Deprotection

G Protected_Baccatin Protected Baccatin III Derivative Coupling Coupling Reaction Protected_Baccatin->Coupling Ojima_Lactam Ojima Lactam Ojima_Lactam->Coupling LHMDS, THF, -40 °C Deprotection Deprotection Coupling->Deprotection HF-Pyridine Taxol Taxol Deprotection->Taxol

Fig. 3: Workflow for the final coupling and deprotection steps.
  • Coupling Reaction:

    • Dissolve the protected baccatin III derivative in anhydrous THF and cool to -40 °C.

    • Slowly add a solution of lithium hexamethyldisilazide (LHMDS) in THF.

    • After stirring for 30 minutes, add a solution of the Ojima lactam in THF.

    • Allow the reaction to proceed at -40 °C for 1-2 hours.

    • Quench the reaction with a saturated solution of ammonium chloride and allow it to warm to room temperature.

    • Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Deprotection:

    • Dissolve the crude coupled product in a mixture of pyridine and THF.

    • Add hydrofluoric acid-pyridine complex (HF-Pyridine) at 0 °C.

    • Stir the reaction at 0 °C for 8-12 hours.

    • Carefully quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify the crude Taxol by preparative HPLC or recrystallization to obtain the final product.

StepReagents and ConditionsEstimated Yield
Coupling Ojima Lactam (1.5 eq), LHMDS (1.5 eq), THF, -40 °C, 1-2 h80-90%
Deprotection HF-Pyridine, Pyridine/THF, 0 °C, 8-12 h70-80%

Data Summary

StageKey TransformationStarting MaterialProductEstimated Overall Yield
1 DecinnamoylationThis compoundIntermediate A70-80%
2 FunctionalizationIntermediate AProtected Baccatin III Derivative75-85%
3 Coupling & DeprotectionProtected Baccatin III DerivativeTaxol55-70%
Overall Semi-synthesis This compound Taxol 30-48%

Disclaimer: The provided protocols and yields are based on established chemical transformations for similar taxane structures and should be considered as a guide. Optimization of reaction conditions may be necessary to achieve the desired outcomes. All experiments should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Application Notes and Protocols for Decinnamoyltaxagifine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the handling, storage, and use of Decinnamoyltaxagifine, a diterpenoid natural product isolated from plants of the Taxus genus. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel, as well as to provide protocols for its application in common experimental settings.

Section 1: Chemical and Physical Properties

This compound is a complex diterpenoid with the chemical formula C₂₈H₃₈O₁₂ and a molecular weight of 566.59 g/mol . Its chemical structure is related to other taxanes, a class of compounds known for their potent biological activities.

PropertyValueReference
CAS Number 130394-69-3[1]
Molecular Formula C₂₈H₃₈O₁₂[1]
Molecular Weight 566.59 g/mol [1]
Appearance White to off-white solidGeneral knowledge for purified natural products
Purity ≥95% (typically analyzed by HPLC)General supplier information

Section 2: Handling and Storage Guidelines

Proper handling and storage are critical to maintain the stability and activity of this compound.

Personal Protective Equipment (PPE)

When handling this compound in its solid form or in solution, standard laboratory PPE should be worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

Storage Conditions
  • Solid Compound: Store the solid form of this compound at 2-8°C in a tightly sealed container, protected from light. For long-term storage, consider storage at -20°C.

  • Stock Solutions: It is recommended to prepare stock solutions in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C .

Stability
  • Light Sensitivity: As with many complex organic molecules, prolonged exposure to light should be avoided. Store in amber vials or protect from light.

  • Inert Atmosphere: While not definitively required, for long-term storage of the solid compound, flushing the container with an inert gas like argon or nitrogen can help prevent potential degradation from atmospheric oxygen and moisture.

  • Solution Stability: The stability of taxanes in solution can be limited, with precipitation being a common issue. Visually inspect solutions for any signs of precipitation before use. Based on data for other taxanes, solutions in DMSO are generally stable for several weeks to months when stored at -20°C.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation or precipitation of the compound. It is best practice to aliquot stock solutions into smaller, single-use volumes.

Preparation of Stock Solutions

This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.67 mg of this compound.

  • Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.

  • Vortex or sonicate gently until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials for storage at -20°C or -80°C.

Section 3: Biological Activity and Mechanism of Action

This compound belongs to the taxane family of diterpenoids. While specific studies on this compound are limited, the biological activities of related compounds suggest potential mechanisms of action.

  • Microtubule Stabilization: Taxanes are well-known for their ability to bind to β-tubulin, stabilizing microtubules and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis.

  • P-glycoprotein (P-gp) Inhibition: Some taxanes have been shown to be inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, these compounds can increase the intracellular concentration and efficacy of other chemotherapeutic agents.

  • NF-κB Pathway Inhibition: Diterpenoids have been reported to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammation, cell survival, and proliferation.

The following diagram illustrates the potential signaling pathways affected by this compound based on the known activities of related compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pgp P-glycoprotein (P-gp) TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activates DCT This compound DCT->Pgp Inhibits Tubulin β-Tubulin DCT->Tubulin Binds to Microtubules Microtubules DCT->Microtubules Stabilizes DCT->IKK Inhibits? Chemo Chemotherapeutic Drug Chemo->Pgp Efflux Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization G2M_arrest G2/M Arrest Microtubules->G2M_arrest Disruption of Dynamics IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Apoptosis Apoptosis G2M_arrest->Apoptosis TNF TNF-α TNF->TNFR Binds to Gene Target Gene Transcription NFkB_nuc->Gene Activates Gene->Apoptosis Leads to (Anti-apoptotic genes inhibited)

Caption: Potential mechanisms of action of this compound.

Section 4: Experimental Protocols

The following are example protocols that can be adapted for the use of this compound in various assays. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Final concentrations may range from 0.1 nM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for at least 2 hours or overnight.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

G start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of This compound incubate_24h->prepare_dilutions add_compound Add compound dilutions to wells prepare_dilutions->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilization Add solubilization buffer incubate_4h->add_solubilization incubate_rt Incubate at RT (dark) add_solubilization->incubate_rt read_absorbance Read absorbance at 570 nm incubate_rt->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

P-glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux Assay)

This assay measures the ability of this compound to inhibit the P-gp efflux pump.

Materials:

  • P-gp overexpressing cells (e.g., MDR1-MDCKII) and parental cells (MDCKII)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Calcein-AM (a fluorescent P-gp substrate)

  • Known P-gp inhibitor as a positive control (e.g., Verapamil)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader

Procedure:

  • Seed both P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate at a density that forms a confluent monolayer after 24-48 hours.

  • Prepare dilutions of this compound and the positive control in transport buffer (e.g., HBSS). Include a vehicle control.

  • Wash the cell monolayers twice with warm transport buffer.

  • Add the compound dilutions to the respective wells and pre-incubate for 30-60 minutes at 37°C.

  • Add Calcein-AM to each well at a final concentration of 1-5 µM.

  • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells three times with ice-cold transport buffer to stop the efflux.

  • Add fresh transport buffer to each well.

  • Measure the intracellular fluorescence (Excitation: ~485 nm, Emission: ~520 nm) using a fluorescence plate reader.

  • Increased fluorescence in the P-gp overexpressing cells in the presence of this compound indicates inhibition of P-gp-mediated efflux of calcein.

Microtubule Polymerization Assay

This in vitro assay assesses the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

  • GTP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Known microtubule stabilizer (e.g., Paclitaxel) and destabilizer (e.g., Nocodazole) as controls

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • On ice, prepare a reaction mixture containing G-PEM buffer, GTP (final concentration 1 mM), and the desired concentration of this compound or control compounds.

  • Add purified tubulin to the reaction mixture to a final concentration of 1-3 mg/mL.

  • Transfer the reaction mixture to a pre-chilled cuvette or 96-well plate.

  • Place the cuvette or plate in the spectrophotometer pre-warmed to 37°C.

  • Immediately start recording the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • An increase in absorbance over time indicates microtubule polymerization. Compare the polymerization kinetics in the presence of this compound to the controls. An enhanced rate and extent of polymerization compared to the vehicle control suggests microtubule stabilization.

Section 5: Troubleshooting

IssuePossible CauseSuggested Solution
Precipitation of compound in stock solution Low solubility, solvent evaporation, or freeze-thaw cycles.Gently warm the solution and vortex/sonicate. Prepare fresh stock solutions. Aliquot into single-use vials.
High variability in cytotoxicity assays Uneven cell seeding, edge effects in the plate, or compound precipitation at working concentrations.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Check for precipitation in the diluted compound solutions.
No effect observed in biological assays Compound degradation, incorrect concentration, or the chosen cell line is not sensitive.Use a fresh aliquot of the stock solution. Verify the dilution calculations. Use a positive control to ensure the assay is working. Test a different cell line.

Section 6: Safety and Disposal

  • Safety: Handle this compound with care, following standard laboratory safety procedures. In case of contact with skin or eyes, wash immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms develop.

  • Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or in regular trash.

Disclaimer: This document is intended for informational purposes only and is based on currently available information and general knowledge of related compounds. The user is responsible for conducting their own risk assessment and for the safe handling and use of this product.

References

Application Notes and Protocols for Decinnamoyltaxagifine Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Decinnamoyltaxagifine solutions for use in various experimental settings. The information is intended to guide researchers in accurately preparing this taxane derivative for cytotoxicity assays, mechanism of action studies, and other relevant in vitro experiments.

Physicochemical Properties and Solubility

This compound is a diterpenoid compound belonging to the taxane family, known for its anti-cancer properties. Like other taxanes, it is poorly soluble in aqueous solutions and requires an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing stock solutions.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValue
Molecular FormulaC₂₈H₃₈O₁₂
Molecular Weight566.59 g/mol
AppearanceWhite to off-white solid
Primary SolventDimethyl sulfoxide (DMSO)
Aqueous SolubilityVery low
Storage of Powder-20°C
Storage of Stock Solution-20°C or -80°C in aliquots

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.67 mg of the compound.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the powder. For 5.67 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note: DMSO is a powerful solvent and can carry substances through the skin.[1] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution to final working concentrations in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, serum-free or complete cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To minimize the final concentration of DMSO in the cell culture, it is recommended to perform an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium (e.g., 10 µL of stock into 990 µL of medium).

  • Final Dilution: Further dilute the intermediate solution to the desired final concentrations for your experiment. For example, to treat cells with 10 nM, 100 nM, and 1 µM of this compound, perform serial dilutions from your intermediate stock.

  • Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. The final DMSO concentration in the cell culture should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.

Application: Cytotoxicity Assay (e.g., MTT Assay)

This protocol provides a general workflow for assessing the cytotoxic effects of this compound on a cancer cell line.

Table 2: Example IC₅₀ Values for a Related Taxane (Docetaxel) in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM) - 72h exposure
A549Lung Carcinoma~70 nM
MCF-7Breast Adenocarcinoma~2.5 - 7.5 nM (as Paclitaxel)
MDA-MB-231Breast AdenocarcinomaData for docetaxel suggests similar nanomolar range efficacy

Experimental Workflow for Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis start Seed cells in a 96-well plate incubation Incubate for 24h to allow attachment start->incubation prepare_working Prepare working solutions of this compound incubation->prepare_working treat_cells Treat cells with various concentrations prepare_working->treat_cells vehicle_control Add vehicle control (DMSO) prepare_working->vehicle_control incubate_drug Incubate for 24, 48, or 72 hours treat_cells->incubate_drug vehicle_control->incubate_drug add_mtt Add MTT reagent incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Workflow for a typical cytotoxicity assay.

Mechanism of Action and Signaling Pathways

This compound, as a taxane, is expected to exert its anti-cancer effects primarily by interfering with microtubule dynamics. Taxanes bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization.[5] This stabilization of microtubules disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[5]

The induction of apoptosis by taxanes is a complex process that can involve various signaling pathways. While the specific pathways activated by this compound have not been extensively characterized, studies with other taxanes like docetaxel suggest the involvement of pathways that respond to cellular stress and mitotic arrest.

Potential Signaling Pathway Leading to Apoptosis

G cluster_drug_action Drug Action cluster_cellular_response Cellular Response cluster_apoptosis_induction Apoptosis Induction drug This compound tubulin β-tubulin binding drug->tubulin microtubule Microtubule Stabilization tubulin->microtubule mitotic_spindle Mitotic Spindle Disruption microtubule->mitotic_spindle mitotic_arrest G2/M Phase Arrest mitotic_spindle->mitotic_arrest stress_signals Cellular Stress Signals mitotic_arrest->stress_signals caspase_cascade Caspase Cascade Activation stress_signals->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Proposed mechanism of action for this compound.

The stabilization of microtubules by this compound leads to a disruption of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle. This prolonged mitotic arrest triggers cellular stress signals, which in turn activate the caspase cascade, a key component of the apoptotic machinery, ultimately leading to programmed cell death.

Disclaimer: The information provided in these application notes is for research purposes only. The protocols and data should be adapted and optimized for specific experimental conditions and cell lines. Due to the limited availability of data specific to this compound, information from closely related taxane compounds has been included for guidance.

References

Application Notes and Protocols for Studying the Effects of Decinnamoyltaxagifine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the cellular and molecular effects of Decinnamoyltaxagifine, a taxane derivative. The protocols outlined below are designed to assess its hypothesized activity as a microtubule-stabilizing agent and its subsequent impact on cell viability, cell cycle progression, and apoptosis.

Introduction

This compound belongs to the taxane family of diterpenoids, which includes prominent anti-cancer drugs like Paclitaxel (Taxol) and Docetaxel. The primary mechanism of action for this class of compounds is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[1][2] By stabilizing microtubules, taxanes disrupt their dynamic instability, leading to mitotic arrest and ultimately inducing apoptosis in rapidly dividing cells.[1][3] This document provides a detailed experimental workflow and protocols to systematically evaluate the biological effects of this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for the experimental investigation of this compound.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 Primary Cellular Assays cluster_2 Mechanistic Assays cluster_3 Molecular Analysis Compound_Prep Compound Preparation (Solubilization & Dilution) Viability Cell Viability Assay (MTT/CellTiter-Glo) Compound_Prep->Viability Cell_Culture Cell Line Selection & Culture Cell_Culture->Viability IC50 IC50 Determination Viability->IC50 Microtubule Microtubule Polymerization Assay IC50->Microtubule Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Western_Blot Western Blot Analysis (Key Proteins) Cell_Cycle->Western_Blot Apoptosis->Western_Blot

Caption: Experimental workflow for the characterization of this compound.

Data Presentation: Quantitative Summary

The following tables present hypothetical data for the quantitative assessment of this compound's effects.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 72h Treatment
HeLaCervical Cancer15.2 ± 2.1
MCF-7Breast Cancer25.8 ± 3.5
A549Lung Cancer18.9 ± 2.8
U937Leukemia9.5 ± 1.3

Table 2: Cell Cycle Distribution of HeLa Cells after 24h Treatment with this compound (100 nM)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (0.1% DMSO)55.3 ± 4.128.1 ± 3.216.6 ± 2.5
This compound (100 nM)10.2 ± 1.58.5 ± 1.181.3 ± 5.8

Table 3: Apoptosis Induction in U937 Cells after 48h Treatment

TreatmentEarly Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic Cells (%) (Annexin V+/PI+)
Vehicle Control (0.1% DMSO)3.1 ± 0.82.5 ± 0.6
This compound (50 nM)28.4 ± 3.715.2 ± 2.1

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549, U937)

  • Complete growth medium (specific to cell line)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To assess the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% Sodium Citrate in PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound (e.g., at a concentration around the IC50 value) or vehicle control for 24 hours.

  • Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound or vehicle control for 48 hours.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway affected by this compound, based on the known mechanism of taxanes.

signaling_pathway DCT This compound Tubulin β-Tubulin Subunit in Microtubules DCT->Tubulin MT_Stabilization Microtubule Stabilization Tubulin->MT_Stabilization Mitotic_Spindle Defective Mitotic Spindle MT_Stabilization->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis_Pathway Apoptotic Signaling Cascade Mitotic_Arrest->Apoptosis_Pathway Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

By following these protocols and workflows, researchers can effectively characterize the anti-cancer properties of this compound and elucidate its mechanism of action, paving the way for further pre-clinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Decinnamoyltaxagifine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Decinnamoyltaxagifine extraction. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a diterpenoid, a class of organic compounds, that can be isolated from the bark of Taxus chinensis var. mairei. Its chemical formula is C₂₈H₃₈O₁₂ and it has a molecular weight of 566.59 g/mol .

Q2: What are the most common methods for extracting taxanes like this compound?

Several methods are employed for the extraction of taxanes, including:

  • Solvent Extraction: This is a conventional method that often utilizes a mixture of ethanol and water.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.

  • Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, accelerating the extraction process.

  • Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures to improve extraction efficiency.

  • Deep Eutectic Solvents (DES) Extraction: A greener alternative to conventional organic solvents, DES are mixtures of hydrogen bond donors and acceptors.

Q3: What are the key factors that influence the yield of this compound extraction?

The yield of taxane extraction is influenced by several critical parameters:

  • Solvent Composition: The type of solvent and its concentration (e.g., ethanol-water ratio) significantly impact extraction efficiency.

  • Temperature: Higher temperatures can increase extraction rates, but may also lead to the degradation of thermolabile compounds like taxanes.

  • Extraction Time: Sufficient time is required for the solvent to penetrate the plant material and dissolve the target compounds.

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.

  • Particle Size of Plant Material: Grinding the plant material to a smaller particle size increases the surface area available for extraction.

  • Ultrasound/Microwave Power: In UAE and MAE, the power applied influences the degree of cell wall disruption and heating.

Q4: How can I minimize the degradation of this compound during extraction?

Taxanes can be sensitive to heat and certain pH conditions. To minimize degradation:

  • Avoid excessive heat: Use optimized temperature settings for your chosen extraction method. For instance, in some ultrasound-assisted methods, a temperature of around 50°C has been found to be effective for taxane extraction.[1]

  • Control pH: The stability of taxanes is pH-dependent. Maintaining a pH around 4 appears to be optimal for the stability of related taxane compounds.[2]

  • Limit exposure to light: While not extensively documented for this compound, some natural compounds are light-sensitive. Storing extracts in dark containers is a good practice.

  • Proper Storage of Extracts: Store extracts at low temperatures (e.g., -20°C) to prevent degradation over time.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Inefficient extraction method.Consider switching to a more advanced technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which have shown to improve taxane yields.[1]
Suboptimal extraction parameters.Systematically optimize parameters such as solvent concentration, temperature, extraction time, and solid-to-liquid ratio. Refer to the quantitative data tables below for starting points based on general taxane extractions.
Degradation of the target compound.Ensure that the extraction temperature is not too high. Taxanes are known to be heat-sensitive.[3] Consider performing the extraction at a lower temperature for a longer duration.
Co-extraction of Impurities (e.g., lipids, chlorophyll) Use of a non-selective solvent.An ethanol-water mixture of around 70% ethanol is often preferred to minimize the extraction of lipid components. Using ethanol concentrations above 80% can increase the dissolution of unwanted lipids.[4]
Lack of a pre-extraction step.Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and pigments before the main extraction.
Difficulty in Chromatographic Separation Presence of interfering compounds.Decolorize the crude extract with activated carbon before chromatographic separation. This can help remove colored impurities that interfere with the process.[4]
Inappropriate chromatography conditions.Optimize the mobile phase composition and gradient for your specific column. For taxanes, reverse-phase HPLC with an acetonitrile-water mobile phase is commonly used.[4]
Inconsistent Results Between Batches Variation in raw plant material.Ensure the plant material is from the same source and has been dried and ground to a consistent particle size. The moisture content of the plant material can also affect extraction efficiency.[4]
Fluctuations in experimental conditions.Strictly control all extraction parameters, including temperature, time, and solvent ratios, for each batch.

Quantitative Data on Taxane Extraction

Please note: The following data is for general taxanes and related compounds from Taxus species, as specific quantitative data for this compound is limited in publicly available literature. These values can serve as a starting point for optimizing your extraction protocol.

Table 1: Comparison of Different Extraction Methods for Taxanes

Extraction MethodKey ParametersYield of Total Taxanes (µg/g)Reference
Ultrasound-Assisted Extraction (UAE)Liquid-to-solid ratio: 20.88, Ultrasound power: 140.00 W, Time: 47.63 min, 83.50% ethanol354.28
Combined Ultrasound and MicrowaveUltrasound power: 300 W, Microwave power: 215 W, Temperature: 50°C, Mesh size: 130570.32[1]
Ultrasound-Assisted Water Extraction with EnzymeEnzyme treatment time: 1.0 h, Enzyme dosage: 0.6%, Temperature: 45°C, Solid-liquid ratio: 1:160.898% (of total taxane compounds)[1]

Table 2: Effect of Solid-to-Liquid Ratio on Taxane Yield

Solid-to-Liquid RatioEffect on YieldReference
Increasing ratio up to 1:25Yield increases and then plateaus
Increasing ratio up to 1:60Yield increases significantly[3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Taxanes

This protocol is based on optimized conditions for the extraction of taxanes from Taxus cuspidata and can be adapted for this compound from Taxus chinensis.

Materials:

  • Dried and powdered Taxus chinensis plant material (needles or bark)

  • 83.5% Ethanol in deionized water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh a known amount of the powdered plant material.

  • Add the 83.5% ethanol solvent at a liquid-to-solid ratio of 20.88:1 (v/w).

  • Place the mixture in an ultrasonic bath or use a probe sonicator.

  • Apply an ultrasonic power of 140 W for 47.63 minutes. Maintain the temperature at a controlled level (e.g., 40-50°C).

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • Centrifuge the extract to remove any fine particles.

  • Concentrate the supernatant using a rotary evaporator under reduced pressure to obtain the crude taxane extract.

  • Proceed with further purification steps (e.g., chromatography).

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow Start Start: Dried & Powdered Taxus chinensis Extraction Extraction (e.g., UAE with 83.5% Ethanol) Start->Extraction Filtration Filtration & Centrifugation Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Analysis Analysis (HPLC, LC-MS) Purification->Analysis End Pure this compound Analysis->End

Caption: A generalized workflow for the extraction and purification of this compound.

Logical Relationship of Factors Affecting Extraction Yield

YieldFactors cluster_Parameters Key Extraction Parameters Yield This compound Yield Solvent Solvent Composition Solvent->Yield Temperature Temperature Temperature->Yield Time Extraction Time Time->Yield Ratio Solid:Liquid Ratio Ratio->Yield Power Energy Input (Ultrasound/Microwave) Power->Yield

Caption: Key parameters influencing the final yield of this compound.

References

Technical Support Center: Troubleshooting Decinnamoyltaxagifine Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with decinnamoyltaxagifine in solution. The following frequently asked questions (FAQs) and troubleshooting guides are based on the known behavior of taxane compounds, a class of molecules to which this compound belongs.

Disclaimer: Specific stability data for this compound is limited. The information provided below is extrapolated from studies on structurally related taxanes, such as paclitaxel and docetaxel. While these guidelines are expected to be highly relevant, the stability of this compound may exhibit unique characteristics. It is recommended to perform compound-specific stability studies for your formulations.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the most likely causes?

A1: Based on studies of related taxanes, the primary causes of degradation in solution are hydrolysis and epimerization, which are significantly influenced by pH, temperature, and the solvent system used.[1][2][3] Exposure to light can also contribute to degradation.[4]

Q2: What are the typical degradation products of taxanes like this compound?

A2: Common degradation products for taxanes result from the hydrolysis of ester groups and epimerization at the C7 position. For paclitaxel, known degradation products include baccatin III, 10-deacetylpaclitaxel, 7-epipaclitaxel, and the paclitaxel sidechain methyl ester.[1][3][4] Acidic conditions can lead to cleavage of the oxetane ring.[2][4]

Q3: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?

A3: For many taxanes, the pH of maximum stability in aqueous solutions is in the acidic range, typically around pH 4-5.[2][5] Both acidic and basic conditions can catalyze degradation.[2][3]

Q4: How does temperature affect the stability of this compound solutions?

A4: Increased temperatures accelerate the rate of degradation for taxanes.[6][7] For docetaxel, refrigerated storage has been shown to extend its physicochemical stability significantly compared to room temperature storage.[8][9]

Q5: What solvents are recommended for dissolving and storing this compound?

A5: Due to the poor aqueous solubility of taxanes, organic co-solvents are often necessary. Ethanol and polysorbate 80 are commonly used in commercial formulations of docetaxel.[8] For laboratory use, highly polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol are often employed.[10] The choice of solvent can impact stability, and it is crucial to perform compatibility studies.

Q6: Are there any excipients that can help stabilize this compound in my formulation?

A6: Yes, certain excipients can enhance the stability of taxane formulations. Common excipients include:

  • Surfactants: Polysorbates (e.g., Tween 80) and polyoxyethylene castor oil derivatives (e.g., Cremophor EL) are used to improve solubility and stability.[10]

  • Polymers: Cellulose derivatives and polyvinylpyrrolidone (PVP) can act as stabilizers.

  • Antioxidants: To prevent oxidative degradation, antioxidants like ascorbic acid may be included.

  • pH modifiers: Buffers such as citrate or acetate can be used to maintain the optimal pH range.

Q7: How should I store my this compound solutions to maximize stability?

A7: Based on general knowledge of taxanes, the following storage conditions are recommended:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) or frozen, if the formulation allows, to slow down degradation kinetics.[8][11]

  • Light: Protect solutions from light by using amber vials or by storing them in the dark.[4]

  • pH: If in an aqueous buffer, maintain the pH around 4-5.

  • Container: Use appropriate containers (e.g., glass or specific types of plastic like polyolefine) to prevent leaching or adsorption issues.[12]

Troubleshooting Guides

Problem 1: Rapid loss of active compound concentration.
Potential Cause Troubleshooting Steps
Inappropriate pH Measure the pH of your solution. Adjust to a range of 4-5 using a suitable buffer system (e.g., acetate or citrate buffer).
High Storage Temperature Store the solution at a lower temperature (refrigerated at 2-8 °C or frozen if the formulation is suitable).
Hydrolysis Minimize the amount of water in the formulation if possible. Consider using co-solvents.
Oxidation Purge the solution with an inert gas (e.g., nitrogen or argon) and consider adding an antioxidant.
Photodegradation Protect the solution from light by using amber vials or storing it in a dark place.
Problem 2: Appearance of unknown peaks in HPLC analysis.
Potential Cause Troubleshooting Steps
Degradation Correlate the appearance of new peaks with a decrease in the main compound peak. Refer to the known degradation pathways of taxanes to hypothesize the identity of the impurities. Use LC-MS for identification.[4]
Excipient Interaction Run controls of the excipients alone to ensure they are not interfering with the analysis. Perform compatibility studies with individual excipients.
Contamination Ensure all glassware and solvents are clean and of high purity.

Data Presentation

Table 1: General Stability of Taxanes in Aqueous Solution Under Different Conditions (Based on Paclitaxel and Docetaxel Data)

ConditionObservationRecommendation for this compound
Acidic pH (1-3) Acid-catalyzed degradation, including potential cleavage of the oxetane ring.[2][4]Avoid prolonged exposure to strongly acidic conditions.
Neutral to Basic pH (>6) Base-catalyzed hydrolysis of ester groups and epimerization at C7 are the main degradation pathways.[1][3]Buffer solutions to a pH of 4-5 for optimal stability.
Elevated Temperature Degradation rate increases with temperature.[6]Store solutions at refrigerated or frozen temperatures.
Light Exposure Photodegradation can occur, leading to the formation of various degradants.[4]Protect solutions from light.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify potential degradation products and pathways for this compound under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer

  • HPLC-UV system

  • LC-MS system for peak identification

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at room temperature for a defined period, taking samples at various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Store a solution of this compound at an elevated temperature (e.g., 60°C or 80°C) and analyze at different time points.

  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or direct sunlight) for a defined period. Keep a control sample in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of acetonitrile and water/buffer).[13][14] Characterize major degradation products using LC-MS.

Visualizations

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  pH < 4 or > 6  Temperature Epimerization Epimerization This compound->Epimerization  pH > 6  Temperature Oxidation Oxidation This compound->Oxidation  Oxidizing Agents Photodegradation Photodegradation This compound->Photodegradation  Light Exposure Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Epimerization->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Major degradation pathways for taxane compounds.

cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Action Instability_Observed Instability Observed (e.g., peak area decrease, new peaks) Check_pH Check pH of Solution Instability_Observed->Check_pH Check_Storage_Temp Check Storage Temperature Instability_Observed->Check_Storage_Temp Check_Light_Exposure Check Light Exposure Instability_Observed->Check_Light_Exposure Review_Formulation Review Formulation Components Instability_Observed->Review_Formulation Adjust_pH Adjust pH to 4-5 (use buffer) Check_pH->Adjust_pH Lower_Temp Store at 2-8°C or Frozen Check_Storage_Temp->Lower_Temp Protect_Light Use Amber Vials/ Store in Dark Check_Light_Exposure->Protect_Light Optimize_Excipients Add Stabilizers (e.g., antioxidants, surfactants) Review_Formulation->Optimize_Excipients

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Optimization of HPLC Methods for Decinnamoyltaxagifine Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the separation of Decinnamoyltaxagifine. The information provided is based on established methods for structurally related taxanes, such as Paclitaxel and Docetaxel, and should be adapted as a starting point for method development and validation for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and related compounds.

dot

TroubleshootingGuide start Start | HPLC Problem Encountered pressure_issue Pressure Fluctuations or High Backpressure start->pressure_issue Pressure related? peak_shape_issue Poor Peak Shape (Tailing, Fronting, Splitting) start->peak_shape_issue Peak shape related? retention_time_issue Retention Time Drift start->retention_time_issue Retention time related? baseline_issue Baseline Noise or Drift start->baseline_issue Baseline related? no_peaks No Peaks or Very Small Peaks start->no_peaks No/small peaks? pressure_solutions Check for blockages (frits, column, tubing) Check for leaks in the system Degas mobile phase thoroughly Ensure pump is functioning correctly pressure_issue->pressure_solutions peak_shape_solutions Adjust mobile phase pH Check for column contamination/degradation Optimize mobile phase composition (organic solvent ratio) Ensure sample is fully dissolved in mobile phase Reduce injection volume peak_shape_issue->peak_shape_solutions retention_time_solutions Ensure consistent mobile phase preparation Check for leaks in the pump or injector Thermostat the column Equilibrate the column sufficiently retention_time_issue->retention_time_solutions baseline_solutions Use high-purity solvents Degas mobile phase Clean the detector cell Check for detector lamp issues baseline_issue->baseline_solutions no_peaks_solutions Check sample preparation and injection Verify detector is on and configured correctly Ensure mobile phase flow Check for major leaks no_peaks->no_peaks_solutions

Caption: A logical workflow for troubleshooting common HPLC issues.

Problem Potential Cause Recommended Solution
High Backpressure Blockage in the system (in-line filter, guard column, or analytical column).Systematically remove components (start with the column) to identify the source of the blockage. Replace the clogged component.
Particulate matter from the sample or mobile phase.Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.
Peak Tailing Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).Use a highly deactivated (end-capped) C18 column. Optimize the mobile phase pH to suppress ionization of the analyte and/or silanols. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.
Column overload.Reduce the sample concentration or injection volume.
Dead volume in the system.Ensure all fittings are properly connected and that the correct tubing is used.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column overload.Reduce the sample concentration or injection volume.
Split Peaks Partially blocked column inlet frit.Back-flush the column. If the problem persists, replace the frit or the column.
Incompatibility between sample solvent and mobile phase.Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing. Use a mobile phase degasser.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Column degradation.Replace the column.
Baseline Noise Contaminated mobile phase or detector cell.Use high-purity solvents and freshly prepared mobile phase. Flush the detector cell.
Air bubbles in the system.Degas the mobile phase thoroughly.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point is to adapt a method used for other taxanes like Paclitaxel. A typical reversed-phase method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. A gradient elution is often necessary to achieve good separation of related impurities.

Q2: How can I improve the resolution between this compound and its closely related impurities?

A2: To improve resolution, you can:

  • Optimize the mobile phase: Adjust the organic solvent percentage, try a different organic solvent (e.g., methanol instead of acetonitrile), or modify the pH of the aqueous portion.

  • Change the stationary phase: Try a different type of C18 column (e.g., with different end-capping or particle size) or a different stationary phase altogether (e.g., a phenyl-hexyl column).

  • Adjust the temperature: Lowering the temperature can sometimes improve the separation of closely eluting peaks.

  • Decrease the flow rate: This can lead to better efficiency and resolution, but will increase the analysis time.

Q3: My this compound peak is showing significant tailing. What should I do?

A3: Peak tailing for taxane compounds is often due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this:

  • Use a high-quality, end-capped C18 column.

  • Lower the pH of the mobile phase (e.g., by adding 0.1% formic acid or acetic acid) to suppress the ionization of silanol groups.

  • Consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active sites on the stationary phase.

Q4: What detection wavelength is appropriate for this compound?

A4: Taxanes typically have a UV absorbance maximum around 227-230 nm. It is recommended to determine the optimal wavelength by running a UV scan of a this compound standard. A photodiode array (PDA) detector is useful for method development as it allows for the simultaneous monitoring of multiple wavelengths.

Q5: How can I ensure the stability of this compound during analysis?

A5: Taxanes can be susceptible to degradation, especially at extreme pH values and elevated temperatures. To ensure stability:

  • Prepare fresh sample solutions daily and keep them in a cool, dark place.

  • Avoid prolonged exposure of the sample to high temperatures in the autosampler.

  • If degradation is suspected, perform forced degradation studies (e.g., acid, base, peroxide, heat, light) to identify potential degradation products and ensure the analytical method can separate them from the main peak.

Experimental Protocols

dot

ExperimentalWorkflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (e.g., 1 mg/mL in Acetonitrile) filter_solutions Filter all solutions (0.45 µm) prep_standard->filter_solutions prep_sample Prepare Sample Solution (Extract and dilute in Acetonitrile) prep_sample->filter_solutions prep_mobile_phase Prepare Mobile Phases (A: Water + 0.1% Formic Acid) (B: Acetonitrile + 0.1% Formic Acid) prep_mobile_phase->filter_solutions hplc_setup HPLC System Setup (Column, Flow Rate, Temperature) filter_solutions->hplc_setup equilibration Column Equilibration (with initial mobile phase) hplc_setup->equilibration injection Inject Sample/Standard equilibration->injection gradient_elution Run Gradient Program injection->gradient_elution detection UV Detection (e.g., 228 nm) gradient_elution->detection integration Peak Integration detection->integration quantification Quantification (based on standard curve) integration->quantification reporting Report Results quantification->reporting

Caption: A general experimental workflow for HPLC analysis of this compound.

Initial HPLC Method Parameters for this compound Separation
Parameter Recommended Starting Condition Notes for Optimization
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle sizeTry different C18 column chemistries (e.g., different end-capping, pore size) or shorter columns with smaller particles for faster analysis.
Mobile Phase A 0.1% (v/v) Formic Acid in WaterAdjusting the pH can significantly impact selectivity. Other acids like acetic acid or trifluoroacetic acid can be explored.
Mobile Phase B AcetonitrileMethanol can be used as an alternative organic modifier and may offer different selectivity.
Gradient Program Start with a linear gradient from 30% to 70% B over 30 minutes.The gradient slope and initial/final compositions should be optimized to achieve the best separation of all components.
Flow Rate 1.0 mL/minCan be adjusted to optimize resolution and analysis time.
Column Temperature 30 °CTemperature can affect retention times and selectivity. A range of 25-40 °C is typically explored.
Detection Wavelength 228 nmUse a PDA detector to confirm the optimal wavelength for this compound and its impurities.
Injection Volume 10 µLShould be optimized to avoid column overload while maintaining good sensitivity.
Sample Diluent Acetonitrile or initial mobile phase compositionIt is crucial to ensure the sample is fully dissolved and compatible with the mobile phase.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained during method validation.

Table 1: System Suitability Parameters
Parameter Acceptance Criteria Observed Value
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates (N)> 2000
Resolution (Rs) between critical pairs> 1.5
%RSD of Peak Area (n=6)≤ 2.0%
%RSD of Retention Time (n=6)≤ 1.0%
Table 2: Linearity Data
Concentration (µg/mL) Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²) ≥ 0.999
Linearity Range
Table 3: Accuracy (Recovery) Data
Spike Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery %RSD
80%
100%
120%

Technical Support Center: Overcoming Poor Solubility of Decinnamoyltaxagifine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Decinnamoyltaxagifine. Given the limited direct experimental data on this compound, this guide leverages established methodologies and data from structurally similar and well-studied taxane diterpenoids, such as paclitaxel and docetaxel, to provide practical and relevant guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural diterpenoid compound.[1] Like many other taxanes, it is highly lipophilic, which often leads to poor aqueous solubility. This low solubility can significantly hinder its preclinical evaluation and therapeutic development, as it can result in low bioavailability and inconsistent results in biological assays.

Q2: Is there any available data on the aqueous solubility of this compound?

Currently, there is a lack of publicly available quantitative data specifically for the aqueous solubility of this compound. However, based on the known solubility of other taxanes, it is presumed to be very low. For instance, the aqueous solubility of paclitaxel is reported to be between 0.35–0.7 μg/mL, and docetaxel, while being about 10-fold more soluble, still has a limited aqueous solubility of 3–25 μg/mL.[2]

Q3: What are the common strategies to improve the solubility of poorly soluble compounds like this compound?

Several techniques can be employed to enhance the solubility of hydrophobic drugs. These can be broadly categorized into physical and chemical modifications.[3]

  • Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions, eutectic mixtures).

  • Chemical Modifications: These involve altering the molecule itself, such as through the formation of salts, co-crystals, or prodrugs.

  • Formulation Approaches: These include the use of co-solvents, surfactants, cyclodextrins (inclusion complexes), and lipid-based delivery systems like microemulsions and liposomes.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and formulation of this compound due to its poor solubility.

Issue 1: Difficulty dissolving this compound in aqueous buffers for in vitro assays.

Possible Cause: High lipophilicity and crystalline structure of the compound.

Solutions:

  • Co-solvent System:

    • Protocol: Prepare a stock solution of this compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or N,N-Dimethylformamide (DMF). The final concentration of the organic solvent in the aqueous assay medium should be kept low (typically <1%) to avoid solvent-induced artifacts.

    • Troubleshooting: If precipitation occurs upon dilution, try reducing the stock solution concentration or using a combination of co-solvents.

  • Use of Surfactants:

    • Protocol: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar formulations that enhance aqueous solubility. Prepare a stock solution of this compound in the chosen surfactant before diluting it with the aqueous buffer.

    • Troubleshooting: The concentration of the surfactant should be optimized to be above its critical micelle concentration (CMC) but below levels that could cause cellular toxicity in biological assays.

Issue 2: Low and variable bioavailability in in vivo studies.

Possible Cause: Poor dissolution rate in the gastrointestinal tract and/or low permeability.

Solutions:

  • Microemulsion Formulation:

    • Protocol: A self-microemulsifying drug delivery system (SMEDDS) can significantly improve oral bioavailability. These are isotropic mixtures of an oil, a surfactant, a co-surfactant, and the drug, which form a fine oil-in-water microemulsion upon gentle agitation with aqueous media. For example, a microemulsion system for docetaxel using Capryol 90 (oil), Cremophor RH 40 (surfactant), and Transcutol (co-surfactant) achieved a solubility of up to 30 mg/mL.[3]

    • Troubleshooting: The components and their ratios in the SMEDDS formulation need to be carefully optimized through the construction of pseudo-ternary phase diagrams to ensure the formation of a stable microemulsion with a small droplet size (e.g., around 30 nm).[3]

  • Nanosuspension:

    • Protocol: Nanosuspensions are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers. They can be prepared by top-down methods like media milling or high-pressure homogenization. This approach increases the surface area of the drug particles, leading to a higher dissolution velocity.

    • Troubleshooting: Particle aggregation over time can be an issue. The choice of stabilizers and the manufacturing process parameters are critical for the long-term stability of the nanosuspension.

Quantitative Data on Solubility Enhancement of Taxane Analogs

The following table summarizes the solubility of paclitaxel and docetaxel and the improvements achieved with different formulation strategies. This data can serve as a valuable reference for formulating this compound.

CompoundAqueous SolubilityFormulation StrategyAchieved ConcentrationFold IncreaseReference
Paclitaxel 0.35–0.7 μg/mLMicroemulsionNot specified-[2]
PEG-VC-PABC-PTX Prodrug~0.35-0.7 mg/mL~1000[4]
Docetaxel 3–25 μg/mLMicroemulsion (Capryol 90/Cremophor RH 40/Transcutol)30 mg/mL>1200[3]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), sterile-filtered

    • Vortex mixer

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out a precise amount of this compound powder into a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 2-5 minutes until the compound is completely dissolved. A brief sonication step may be added if necessary.

    • Visually inspect the solution for any undissolved particles. If present, centrifuge the tube at high speed and use the supernatant.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Formulation of a Microemulsion for in vivo Studies (Based on Docetaxel)
  • Objective: To prepare a microemulsion formulation to enhance the oral bioavailability of this compound.

  • Materials:

    • This compound

    • Oil phase: Capryol 90

    • Surfactant: Cremophor RH 40

    • Co-surfactant: Transcutol

    • Magnetic stirrer

  • Procedure:

    • Construct pseudo-ternary phase diagrams to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion.

    • Prepare the optimized formulation by accurately weighing the required amounts of Capryol 90, Cremophor RH 40, and Transcutol into a glass vial.

    • Add the desired amount of this compound to the mixture.

    • Stir the mixture at room temperature using a magnetic stirrer until the compound is completely dissolved and a clear, homogenous solution is formed.

    • This self-microemulsifying concentrate can then be administered directly or filled into capsules. Upon contact with gastrointestinal fluids, it will spontaneously form a microemulsion.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategies cluster_application Application Poor Aqueous Solubility Poor Aqueous Solubility Co-solvents Co-solvents Poor Aqueous Solubility->Co-solvents For Surfactants Surfactants Poor Aqueous Solubility->Surfactants For Microemulsions Microemulsions Poor Aqueous Solubility->Microemulsions For Nanosuspensions Nanosuspensions Poor Aqueous Solubility->Nanosuspensions For In Vitro Assays In Vitro Assays Co-solvents->In Vitro Assays Surfactants->In Vitro Assays In Vivo Studies In Vivo Studies Microemulsions->In Vivo Studies Nanosuspensions->In Vivo Studies

Caption: Workflow for selecting a solubility enhancement strategy.

troubleshooting_logic Start Start Precipitation in Assay? Precipitation in Assay? Start->Precipitation in Assay? Low Bioavailability? Low Bioavailability? Precipitation in Assay?->Low Bioavailability? No Use Co-solvent/Surfactant Use Co-solvent/Surfactant Precipitation in Assay?->Use Co-solvent/Surfactant Yes Use Microemulsion/Nanosuspension Use Microemulsion/Nanosuspension Low Bioavailability?->Use Microemulsion/Nanosuspension Yes End End Low Bioavailability?->End No Optimize Formulation Optimize Formulation Use Co-solvent/Surfactant->Optimize Formulation Optimize Formulation->Low Bioavailability? Use Microemulsion/Nanosuspension->End

Caption: Troubleshooting logic for formulation issues.

References

Technical Support Center: Synthesis of Decinnamoyltaxagifine and Related Taxanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Decinnamoyltaxagifine and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex taxane. The information provided is based on established synthetic strategies for highly oxidized taxanes, including close structural analogues of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

The total synthesis of this compound, a complex taxane diterpenoid, presents several significant challenges inherent to the taxane family. These include:

  • Construction of the 6-8-6 Tricyclic Core: Assembling the characteristic strained eight-membered B-ring fused to two six-membered rings (A and C) is a primary hurdle.

  • Stereocontrol: The molecule possesses numerous stereocenters, and achieving the correct relative and absolute stereochemistry is critical.

  • Late-Stage Oxidations: Introducing multiple oxygen functionalities at specific and often unactivated C-H bonds in a highly functionalized molecule is a major challenge.[1][2][3] The regioselectivity and stereoselectivity of these oxidations are difficult to control.

  • Protecting Group Strategy: The synthesis requires a sophisticated protecting group strategy to mask reactive functional groups, ensuring their stability through various reaction conditions and allowing for selective deprotection at later stages.[4]

Q2: What is the "two-phase" synthesis strategy and how is it applied to taxanes like this compound?

The two-phase synthesis strategy is a biomimetic approach that separates the synthesis into two distinct phases:

  • Cyclase Phase: This phase focuses on the construction of the fundamental carbon skeleton of the taxane, typically a lowly oxidized version like taxadiene.[2][5]

  • Oxidase Phase: This phase involves the sequential and selective installation of oxygen functional groups onto the pre-formed core to build up to the final, highly oxidized target molecule.[1][2][6]

This strategy allows for a divergent approach, where a common intermediate from the cyclase phase can be used to synthesize a variety of taxane analogues by varying the oxidation sequence in the oxidase phase.[2] For a molecule like this compound, this would involve the synthesis of a taxadiene core followed by a carefully orchestrated series of C-H oxidations.[1][3]

Q3: Why is protecting group management so critical in this compound synthesis?

The synthesis of this compound involves numerous functional groups with varying reactivities, such as hydroxyl and ketone groups. A robust protecting group strategy is essential to:

  • Prevent Unwanted Side Reactions: Protecting groups mask reactive sites, preventing them from reacting with reagents intended for other parts of the molecule.[4]

  • Enable Selective Transformations: By protecting certain functional groups, specific reactions can be directed to unprotected sites.[4]

  • Ensure Stability: The complex intermediates in the synthesis must be stable to a wide range of reaction conditions, which is often achieved through the use of appropriate protecting groups.[7]

  • Facilitate Purification: The presence of protecting groups can alter the polarity and chromatographic behavior of intermediates, sometimes simplifying purification.

Commonly used protecting groups for hydroxyl functions in taxane synthesis include silyl ethers (e.g., TBS, TES), acetals, and various esters.[7] The choice of protecting group is dictated by its stability to the upcoming reaction conditions and the ability to be selectively removed without affecting other parts of the molecule.

Troubleshooting Guides

Issue 1: Low Yield in the Construction of the Eight-Membered B-Ring

Question: I am experiencing low yields during the intramolecular cyclization to form the 8-membered B-ring of the taxane core. What are the potential causes and solutions?

Answer:

The formation of the central eight-membered ring is a known bottleneck in taxane synthesis. Low yields can often be attributed to several factors:

Potential Cause Troubleshooting Suggestion
Unfavorable Ring Conformation The precursor may adopt a conformation that disfavors the desired cyclization. Conformational analysis using computational methods may provide insights. Modifying the substitution pattern on the A or C rings can sometimes alter the ground-state conformation to be more amenable to cyclization.
Steric Hindrance Bulky substituents near the reacting centers can impede the cyclization. Consider using less sterically demanding protecting groups or altering the synthetic route to perform the cyclization at an earlier stage with a less encumbered intermediate.
Side Reactions Competing side reactions such as intermolecular coupling or decomposition can reduce the yield. Running the reaction at high dilution can favor the intramolecular pathway. Careful control of temperature and reaction time is also crucial.
Incorrect Reagent Stoichiometry The stoichiometry of the reagents, especially for metal-mediated cyclizations (e.g., McMurry, Nozaki-Hiyama-Kishi), is critical. Titrate the reagents before use and perform small-scale optimizations to determine the optimal stoichiometry.

A successful strategy for the formation of the 6/8/6 core of the taxane family has been an intramolecular aldol cyclization.[6]

Issue 2: Poor Regioselectivity in Late-Stage C-H Oxidations

Question: I am struggling with the regioselectivity of the C-H oxidation at a late stage of my synthesis, obtaining a mixture of isomers. How can I improve the selectivity?

Answer:

Achieving high regioselectivity in late-stage C-H oxidations on a complex scaffold is a significant challenge. Here are some strategies to improve selectivity:

Potential Cause Troubleshooting Suggestion
Multiple Reactive Sites The substrate may have several C-H bonds with similar reactivity towards the oxidant.
Steric and Electronic Effects The inherent steric and electronic properties of the substrate may not sufficiently differentiate the reactivity of the target C-H bonds.
Harsh Reaction Conditions The use of powerful, unselective oxidants can lead to over-oxidation or reaction at multiple sites.

Strategies for Improving Selectivity:

  • Directed Oxidation: Introduce a directing group near the target C-H bond to guide the oxidant to the desired position. This is a powerful strategy for achieving high regioselectivity.

  • Choice of Oxidant: Different oxidants have different steric and electronic preferences. Screen a variety of oxidants (e.g., dioxiranes like DMDO, selenium dioxide, chromium-based reagents) to find one that provides the best selectivity for your substrate.[1][3]

  • Protecting Group Manipulation: The steric and electronic environment around the target C-H bond can be altered by changing the protecting groups on nearby functionalities. This can influence the accessibility of different C-H bonds to the oxidant.

  • Redox-Relay Approach: In some cases, a "redox-relay" strategy can be employed where an initial oxidation at a more accessible site is used to facilitate a subsequent, site-selective transformation at the desired position.[6]

Issue 3: Difficulty in Purification of Intermediates

Question: My reaction mixtures are complex, and I am having difficulty purifying the desired intermediate. What purification strategies can I employ?

Answer:

The purification of complex, often high molecular weight and non-crystalline intermediates in taxane synthesis is a common challenge.

Problem Suggested Solution
Co-eluting Impurities The desired product and impurities have very similar polarities, making separation by standard silica gel chromatography difficult.
Product Instability The desired product is sensitive to the stationary phase (e.g., degradation on silica gel).
Complex Reaction Mixtures The reaction produces a multitude of byproducts, making isolation of the desired compound challenging.

Purification Strategies:

  • Chromatography Optimization:

    • Stationary Phase: Explore different stationary phases such as alumina (basic or neutral), Florisil, or C18-functionalized silica (reverse-phase).

    • Solvent System: Perform a thorough optimization of the eluent system. Using a gradient elution can often improve separation. Adding a small amount of a modifier like triethylamine or acetic acid can sometimes improve peak shape and resolution for basic or acidic compounds, respectively.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for separating complex mixtures of closely related compounds. Both normal-phase and reverse-phase HPLC can be employed.

  • Crystallization: If the product is a solid, attempt to induce crystallization. This can be an excellent method for obtaining highly pure material. Screen a wide variety of solvent systems.

  • Protecting Group-Assisted Purification: Sometimes, the introduction of a specific protecting group can significantly alter the chromatographic properties of the desired compound, facilitating its separation from impurities. The protecting group is then removed in a subsequent step.

Experimental Protocols and Data

While a specific, step-by-step protocol for the total synthesis of this compound is not publicly available in a single, comprehensive document, the following represents a generalized workflow and key transformations based on the synthesis of closely related, highly oxidized taxanes like decinnamoyltaxinine E.[3]

Generalized Synthetic Workflow

The synthesis can be conceptually divided into the construction of the taxane core and the subsequent functionalization.

G A Simple Olefin Feedstock B Enantioselective Conjugate Addition A->B C Vicinal Difunctionalization/Diels-Alder B->C D Taxane 6-8-6 Core (Lowly Oxidized) C->D E Allylic Oxidation (C13) D->E Oxidase Phase Start F Radical C-H Functionalization (C10) E->F G Redox-Isomerization (trans-diol formation) F->G H Late-Stage C-H Oxidation (C1 and C7) G->H I Protecting Group Manipulations H->I J This compound Analogue I->J G cluster_hydroxyl Hydroxyl Protecting Groups cluster_deprotection Deprotection Conditions Silyl Silyl Ethers (e.g., TBS) Fluoride Fluoride Source (e.g., TBAF) Silyl->Fluoride Selective Removal Acetal Acetals (e.g., MOM) Acid Acidic Conditions Acetal->Acid Selective Removal Ester Esters (e.g., Acetate) Base Basic Conditions Ester->Base Selective Removal

References

Technical Support Center: Refining Experimental Conditions for Decinnamoyltaxagifine Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decinnamoyltaxagifine. The information is presented in a question-and-answer format to directly address common issues encountered during bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a member of the taxane family of diterpenoids. Like other taxanes, its primary mechanism of action is the stabilization of microtubules. It binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death)[1][2].

Q2: What are the common bioassays used to evaluate the activity of this compound?

A2: The two most common types of bioassays for evaluating this compound are:

  • In Vitro Tubulin Polymerization Assays: These assays directly measure the effect of the compound on the assembly of purified tubulin into microtubules. This can be monitored by changes in turbidity or fluorescence.

  • Cell-Based Cytotoxicity Assays: These assays assess the ability of this compound to kill cancer cells. Common methods include MTT, XTT, or CellTiter-Glo® assays, which measure metabolic activity as an indicator of cell viability.

Q3: What are the main challenges when working with this compound in bioassays?

A3: A primary challenge is the poor water solubility of taxanes, including this compound. This can lead to precipitation of the compound in aqueous assay buffers, resulting in inaccurate and irreproducible results. Careful consideration of solvent choice and final concentration is crucial. Other challenges include potential compound instability and the need for careful optimization of cell-based assays to ensure reproducibility.

Troubleshooting Guides

In Vitro Tubulin Polymerization Assay

Problem: No or very low tubulin polymerization observed in the control group.

  • Possible Cause: Inactive tubulin.

    • Solution: Ensure tubulin has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. If tubulin quality is uncertain, it can be pre-cleared by centrifugation to remove aggregates.

  • Possible Cause: Incorrect assay temperature.

    • Solution: The assay is highly temperature-dependent. Ensure the plate reader is pre-warmed to and maintained at 37°C.

  • Possible Cause: Reagent issues.

    • Solution: Check the concentration and integrity of GTP, as it is essential for polymerization. Ensure the assay buffer composition is correct.

Problem: High background signal or precipitate formation in the this compound-treated wells.

  • Possible Cause: Compound precipitation.

    • Solution: Due to its hydrophobic nature, this compound may precipitate in aqueous buffers. Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically ≤1%) and consistent across all wells. It may be necessary to test the solubility of this compound in the assay buffer at the desired concentrations beforehand.

  • Possible Cause: Compound interferes with the detection method.

    • Solution: If using a turbidity assay, the compound itself might scatter light. Run a control with this compound in the assay buffer without tubulin to check for any intrinsic signal. If interference is significant, consider using a fluorescence-based assay with a reporter dye that binds to polymerized microtubules.

Problem: Inconsistent results between replicate wells.

  • Possible Cause: Pipetting errors or air bubbles.

    • Solution: Ensure accurate and careful pipetting, especially with small volumes. Avoid introducing air bubbles into the wells, as they can interfere with optical readings.

  • Possible Cause: Temperature fluctuations.

    • Solution: Work quickly when adding reagents to the plate to minimize temperature changes before starting the measurement at 37°C.

Cell-Based Cytotoxicity Assays

Problem: High variability in cell viability readings.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding to maintain consistent cell numbers across all wells.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Evaporation from the outer wells of a microplate can lead to variable results. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.

  • Possible Cause: Compound precipitation.

    • Solution: Similar to the in vitro assay, ensure the final solvent concentration is low and non-toxic to the cells. Observe the wells under a microscope for any signs of compound precipitation.

Problem: No significant cytotoxicity observed even at high concentrations of this compound.

  • Possible Cause: Cell line is resistant to taxanes.

    • Solution: Some cancer cell lines exhibit intrinsic or acquired resistance to taxanes. This can be due to mechanisms such as overexpression of drug efflux pumps (e.g., P-glycoprotein) or mutations in tubulin. Consider using a different, taxane-sensitive cell line as a positive control.

  • Possible Cause: Insufficient incubation time.

    • Solution: The cytotoxic effects of this compound are cell-cycle dependent and may require a longer incubation period to become apparent. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal endpoint.

  • Possible Cause: Compound instability.

    • Solution: If the compound is unstable in the cell culture medium over long incubation periods, its effective concentration may decrease. Consider replenishing the medium with fresh compound during the experiment, if feasible.

Data Presentation

Disclaimer: The following tables present example data based on the known activity of similar taxanes. The specific values for this compound must be determined experimentally.

Table 1: Example Data from In Vitro Tubulin Polymerization Assay

CompoundConcentration (µM)Vmax (mOD/min)Lag Time (min)Max Polymerization (OD)
Control (DMSO)-5.28.50.35
This compound18.94.20.48
This compound515.62.10.62
This compound1022.31.00.75
Paclitaxel (Control)516.12.00.65

Table 2: Example Data from Cell-Based Cytotoxicity Assay (72h Incubation)

Cell LineCompoundIC50 (nM)
MCF-7 (Breast Cancer)This compound15.2
A549 (Lung Cancer)This compound25.8
OVCAR-3 (Ovarian Cancer)This compound12.5
MCF-7Paclitaxel (Control)8.7
A549Paclitaxel (Control)18.3
OVCAR-3Paclitaxel (Control)7.9

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)
  • Reagent Preparation:

    • Prepare a 2X tubulin solution in G-PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP, pH 6.9). Keep on ice.

    • Prepare serial dilutions of this compound in G-PEM buffer at 2X the final desired concentration. Include a vehicle control (e.g., DMSO in G-PEM).

  • Assay Procedure:

    • Add 50 µL of the 2X this compound dilutions or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.

    • To initiate the reaction, add 50 µL of the 2X tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance (OD) versus time for each concentration.

    • Determine the Vmax (maximum rate of polymerization), lag time, and maximum OD for each curve.

Cell-Based Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability versus compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental_Workflow_Tubulin_Polymerization cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Tubulin Prepare 2X Tubulin Solution (on ice) AddTubulin Initiate reaction: Add Tubulin Solution Tubulin->AddTubulin Compound Prepare 2X this compound Serial Dilutions AddCompound Add Compound/Vehicle to pre-warmed plate Compound->AddCompound Measure Measure Absorbance (340nm) at 37°C over time AddTubulin->Measure Analyze Analyze Polymerization Curves (Vmax, Lag Time) Measure->Analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Taxane_Apoptosis_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis DCT This compound Microtubule Microtubule Stabilization DCT->Microtubule MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 MAPK MAPK Pathway (ERK, p38) Activation MitoticArrest->MAPK p53 p53 Activation MitoticArrest->p53 Caspase Caspase Cascade Activation Bcl2->Caspase MAPK->Caspase p53->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway for taxane-induced apoptosis.

References

Avoiding degradation of Decinnamoyltaxagifine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for storing Decinnamoyltaxagifine to minimize degradation. The information provided is based on the known stability profiles of closely related taxane compounds, as direct stability studies on this compound are not extensively available in scientific literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on studies of similar taxane structures, the primary factors contributing to degradation are exposure to non-optimal pH (both acidic and basic conditions), elevated temperatures, light, and oxidizing agents. The presence of residual solvents and moisture can also accelerate degradation processes.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry environment. Specific recommendations, extrapolated from related compounds, are:

  • Temperature: Refrigeration at 2°C to 8°C is recommended for long-term storage.[1] For short-term storage, controlled room temperature (20°C to 25°C) may be acceptable, but should be minimized.

  • Light: The compound should be protected from light.[2] Use amber vials or store in a light-blocking container.

  • Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative degradation.

  • Form: Storing the compound in its solid, crystalline form is generally more stable than in solution.

Q3: How does pH affect the stability of this compound in solution?

A3: Taxanes are known to be susceptible to hydrolysis of their ester linkages in both acidic and basic conditions. Studies on related taxanes indicate that maximum stability in aqueous solutions is typically achieved in a slightly acidic pH range, around pH 4-5.[3] Deviations from this optimal pH can lead to significant degradation.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound have not been extensively characterized in the literature, based on its structure and the degradation pathways of other taxanes, likely degradation products could include:

  • Hydrolysis products: Cleavage of the acetyl and other ester groups.

  • Epimerization products: Changes in the stereochemistry at certain positions, such as the C-7 position, can occur under basic conditions.[3]

  • Oxidation products: Introduction of hydroxyl groups or other oxidative modifications to the taxane core.

Q5: How can I monitor the stability of my this compound sample?

A5: The most effective way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound and detection of any impurities.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Appearance of new peaks in HPLC chromatogram Degradation of this compound.1. Review storage conditions (temperature, light, atmosphere). 2. Check the pH of the solution if applicable. 3. Perform forced degradation studies to identify potential degradation products and confirm the stability-indicating nature of your analytical method.
Decrease in the main peak area (assay value) over time Chemical degradation.1. Ensure storage at the recommended low temperature (2-8°C). 2. Protect from light. 3. If in solution, verify the pH is within the optimal range (around 4-5). 4. Consider storing under an inert atmosphere.
Change in physical appearance (e.g., color change) May indicate oxidative or other forms of degradation.1. Immediately re-analyze the sample by HPLC to assess purity. 2. Discard the sample if significant degradation is confirmed. 3. For future storage, ensure an inert atmosphere and protection from light.
Precipitation of the compound from solution Physical instability, potentially triggered by temperature changes or solvent evaporation.1. Confirm the solubility of this compound in the chosen solvent at the storage temperature. 2. Ensure containers are properly sealed to prevent solvent evaporation. 3. If refrigerated, allow the solution to equilibrate to room temperature before use to check for redissolution.

Data on Storage Conditions for Related Taxanes

Disclaimer: The following data is for related taxane compounds and should be used as a general guide for this compound.

Compound Storage Condition Observed Stability Reference
Paclitaxel2-8°C, protected from lightLonger shelf-life compared to room temperature.[1]
Paclitaxel Infusion (0.3 mg/mL in 0.9% NaCl)2-8°C in polyolefin containerStable for 13 days.[1]
Paclitaxel Infusion (1.2 mg/mL in 0.9% NaCl)2-8°C in polyolefin containerStable for 9 days.[1]
Paclitaxel Infusion (0.3 mg/mL in 5% glucose)2-8°C in glass containerStable for 20 days.[1]
Paclitaxel Infusion (1.2 mg/mL in 5% glucose)2-8°C in glass containerStable for 10 days.[1]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its intrinsic stability and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 1, 2, 4 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time (e.g., 24 hours).

    • Thermal Degradation: Transfer a known amount of solid this compound to a vial and place it in an oven at a set temperature (e.g., 80°C) for a specified duration (e.g., 24, 48 hours). Dissolve the stressed sample in the mobile phase for analysis.

    • Photodegradation: Expose a solution of this compound in a quartz cuvette or a photostability chamber to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 2: Stability-Indicating HPLC Method Development (Example)

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Example Gradient: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 227 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Inject the unstressed and stressed samples generated from Protocol 1.

  • Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.

  • Optimize the mobile phase composition, gradient, and other chromatographic parameters as needed to achieve adequate separation (resolution > 1.5).

  • Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_thermal Thermal Degradation cluster_photo Photodegradation This compound This compound Hydrolysis_Product_1 Deacetylated Product This compound->Hydrolysis_Product_1 H₂O, H⁺/OH⁻ Hydrolysis_Product_2 Other Ester Cleavage Products This compound->Hydrolysis_Product_2 H₂O, H⁺/OH⁻ Oxidation_Product Oxidized Taxane Core This compound->Oxidation_Product [O] Thermal_Product Rearrangement/Decomposition Products This compound->Thermal_Product Heat Photo_Product Photodegradation Products This compound->Photo_Product Light (hν)

Caption: Generalized degradation pathways for taxane compounds.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Start This compound Sample Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) Start->Stress HPLC HPLC Analysis Stress->HPLC Data Data Acquisition (Chromatograms) HPLC->Data Identify Identify Degradation Products Data->Identify Quantify Quantify Degradation Data->Quantify Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: Workflow for a forced degradation study.

Logical_Relationship cluster_factors Factors Influencing Stability cluster_outcomes Potential Degradation Outcomes compound This compound Stability Temp Temperature compound->Temp Light Light Exposure compound->Light pH pH (in solution) compound->pH Oxygen Oxygen compound->Oxygen Decomposition Decomposition Temp->Decomposition Light->Decomposition Hydrolysis Hydrolysis pH->Hydrolysis Epimerization Epimerization pH->Epimerization Oxidation Oxidation Oxygen->Oxidation

Caption: Factors affecting this compound stability.

References

Troubleshooting Unexpected Results in Decinnamoyltaxagifine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with Decinnamoyltaxagifine.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows variable or lower than expected potency in cell viability assays. What are the potential causes?

Several factors can contribute to inconsistent results in cell viability assays:

  • Compound Stability: this compound, like other taxanes, can be susceptible to degradation, especially under certain pH and temperature conditions.[1] Ensure proper storage of the compound in a cool, dark, and dry place. Prepare fresh dilutions for each experiment from a concentrated stock solution.

  • Solubility Issues: Poor water solubility is a common characteristic of taxanes.[2][3] If the compound precipitates in your culture medium, it will not be fully available to the cells, leading to lower apparent potency. Visually inspect your treatment media for any signs of precipitation. Consider using a different solvent or a formulation aid, but be sure to include appropriate vehicle controls in your experiments.

  • Cell Line Specific Resistance: Different cancer cell lines can exhibit varying levels of resistance to taxanes.[4][5] This can be due to mechanisms such as the overexpression of drug efflux pumps or specific tubulin isotypes.[5][6] It is crucial to characterize the sensitivity of your chosen cell line to this compound.

  • Assay Interference: The assay method itself can be a source of variability. For example, some compounds can interfere with the reagents used in colorimetric assays like the MTT assay, leading to inaccurate readings.[7]

Q2: I am observing unexpected peaks during the purification of this compound. How can I identify and troubleshoot these?

Unexpected peaks during purification can arise from several sources:

  • Degradation Products: As mentioned, this compound may degrade under certain conditions. The degradation products will likely have different retention times on a chromatography column, appearing as extra peaks.[1]

  • Contaminants from Synthesis or Extraction: If the compound is synthesized or extracted from a natural source, impurities from these processes can co-purify.

  • Purification Artifacts: The purification process itself can sometimes introduce artifacts.[8][9][10] This could be due to reactions with the column matrix, solvents, or exposure to light or air.

To troubleshoot, it is recommended to analyze the unexpected peaks by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine their molecular weight and structure. This will help in identifying them as degradation products, contaminants, or isomers.

Q3: What is the expected mechanism of action for this compound, and how can I confirm it is working as expected in my experiments?

This compound is a taxane analog. Taxanes are known to function as microtubule-stabilizing agents.[2][11] They bind to β-tubulin, promoting the assembly of microtubules and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (cell death).

To confirm this mechanism of action, you can perform the following experiments:

  • Immunofluorescence Staining: Stain cells treated with this compound with antibodies against α-tubulin to visualize the microtubule network. You should observe a significant increase in microtubule bundling and stabilization compared to untreated cells.

  • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. An accumulation of cells in the G2/M phase would be indicative of the expected mechanism.

  • Apoptosis Assays: Measure markers of apoptosis, such as caspase activation or Annexin V staining, to confirm that the compound induces programmed cell death.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cell Viability Assays

This guide provides a systematic approach to troubleshooting variability in half-maximal inhibitory concentration (IC50) values.

Potential Problem Suggested Solution
Compound Instability Prepare fresh serial dilutions from a stock solution for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Poor Solubility Visually inspect the highest concentration wells for precipitation. If observed, consider using a different solvent (with appropriate vehicle controls) or reducing the highest concentration tested.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period. Inconsistent cell numbers can lead to variable results.
Assay Interference Run a cell-free control by adding this compound to the culture medium without cells and performing the viability assay.[7] A change in signal indicates interference. Consider switching to an alternative viability assay (e.g., from a tetrazolium-based assay to an ATP-based assay).[7][12]
Quantitative Data Summary: Hypothetical IC50 Values

The following table illustrates how to present IC50 data from multiple experiments to identify variability.

Experiment #Cell LineIC50 (nM)Standard DeviationNotes
1MCF-715.2± 1.8Freshly prepared compound
2MCF-735.8± 4.5Compound from a 2-week old stock solution
3A549120.5± 15.2Known resistant cell line
4MCF-714.9± 2.1Used alternative solvent for dilution

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 2: Immunofluorescence Staining for Microtubule Bundling
  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish.

  • Treatment: Treat the cells with this compound at a concentration known to induce a cellular response. Include a vehicle-treated control.

  • Fixation: After the desired incubation time, fix the cells with a suitable fixative (e.g., cold methanol or paraformaldehyde).

  • Permeabilization: If using a paraformaldehyde fixation, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Mounting and Visualization: Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells using a fluorescence microscope.

Visualizations

Signaling Pathway of Taxanes

Taxane_Mechanism cluster_cell Cancer Cell DCT This compound Tubulin β-Tubulin Subunits DCT->Tubulin Binds to Microtubules Microtubule Polymerization (Stabilized) Tubulin->Microtubules Promotes assembly & prevents disassembly MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Disrupts dynamics Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers Troubleshooting_Workflow Start Inconsistent IC50 Results Check_Solubility Check Compound Solubility in Media Start->Check_Solubility Solubility_OK Soluble Check_Solubility->Solubility_OK Precipitation Precipitation Observed Check_Solubility->Precipitation Check_Stability Assess Compound Stability Stable Stable Check_Stability->Stable Degradation Degradation Suspected Check_Stability->Degradation Check_Assay Evaluate Assay Interference No_Interference No Interference Check_Assay->No_Interference Interference Interference Detected Check_Assay->Interference Check_Cells Verify Cell Health and Density Cells_OK Consistent Check_Cells->Cells_OK Cells_Not_OK Inconsistent Check_Cells->Cells_Not_OK Solubility_OK->Check_Stability Change_Solvent Use Alternative Solvent/ Formulation Precipitation->Change_Solvent Change_Solvent->Check_Stability Stable->Check_Assay Fresh_Stock Use Fresh Stock/ Prepare Fresh Dilutions Degradation->Fresh_Stock Fresh_Stock->Check_Assay No_Interference->Check_Cells Alternative_Assay Switch to Alternative Viability Assay Interference->Alternative_Assay Alternative_Assay->Check_Cells End Consistent Results Cells_OK->End Optimize_Seeding Optimize Seeding Density Cells_Not_OK->Optimize_Seeding Optimize_Seeding->End

References

Technical Support Center: Accurate Quantification of Decinnamoyltaxagifine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed guidance, troubleshooting advice, and frequently asked questions (FAQs) for the method refinement and accurate quantification of Decinnamoyltaxagifine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the accurate quantification of this compound?

A1: The recommended technique is Ultra-High-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UPLC-MS/MS). This method offers high sensitivity, selectivity, and a wide linear range, which is crucial for accurately quantifying this compound in complex matrices like plant extracts or biological samples.[1][2] LC-MS/MS is recognized as a gold standard for its precision and speed in analysis.[3]

Q2: Can I use an HPLC-UV method for quantification?

A2: While HPLC-UV is a viable technique, it may lack the sensitivity and selectivity of LC-MS/MS, especially at low concentrations or in complex samples where co-eluting compounds can interfere with the analyte peak.[4] For accurate and reliable quantification, especially for trace-level analysis, LC-MS/MS is superior. If using HPLC-UV, extensive method development and validation are required to ensure specificity.

Q3: What type of LC column is best suited for this compound analysis?

A3: A reversed-phase C18 column is the most common and effective choice for separating taxanes, including this compound. Columns with a smaller particle size (e.g., ≤ 2.6 µm) can provide better resolution and peak shape, especially when used with UPLC systems.[1][2]

Q4: How should I prepare samples from Taxus plant material?

A4: A common and effective method involves ultrasonic-assisted extraction. Dried and powdered plant material is extracted with a solvent mixture, typically methanol or a methanol/acetonitrile blend. The resulting extract is then filtered and diluted for LC-MS/MS analysis. This ensures efficient extraction of taxoids from the plant matrix.[1]

Q5: What are the critical parameters to optimize in the MS/MS method?

A5: For a triple quadrupole mass spectrometer, the most critical parameters are the precursor ion (Q1) and product ion (Q3) transitions, along with the collision energy (CE) and cone voltage (CV). These should be optimized by infusing a standard solution of this compound to find the transitions that give the most stable and intense signal for quantification and confirmation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Incompatible sample solvent with the mobile phase.3. pH of the mobile phase is not optimal.4. Secondary interactions with the stationary phase.1. Wash the column with a strong solvent or replace it.2. Ensure the final sample diluent is similar in composition to the initial mobile phase.3. Adjust the mobile phase pH with a suitable buffer (e.g., formic acid, ammonium formate).4. Use a different column chemistry or add a mobile phase modifier.
Low Signal Intensity / Poor Sensitivity 1. Suboptimal MS/MS parameters (CE, CV).2. Ion suppression from matrix components.3. Inefficient sample extraction or analyte degradation.4. Low concentration of analyte in the sample.1. Re-optimize MS/MS parameters by infusing a standard.2. Dilute the sample further or improve sample cleanup (e.g., use Solid Phase Extraction - SPE).3. Re-evaluate the extraction solvent and procedure; ensure samples are kept cool and protected from light.[5]4. Consider a sample concentration step post-extraction.
High Background Noise 1. Contaminated mobile phase, solvent, or LC system.2. Matrix effects from the sample.3. Bleed from the LC column.1. Use high-purity (LC-MS grade) solvents and freshly prepared mobile phase. Flush the LC system thoroughly.2. Improve sample preparation to remove more interfering compounds.3. Condition the column according to the manufacturer's instructions.
Poor Reproducibility (Retention Time or Peak Area) 1. Fluctuation in column temperature.2. Inconsistent sample injection volume.3. Unstable LC pump flow rate.4. Sample instability.1. Use a column oven to maintain a stable temperature.2. Check the autosampler for air bubbles and ensure proper calibration.3. Degas the mobile phase and prime the LC pumps.4. Analyze samples promptly after preparation or store them under validated conditions (e.g., -20°C).
Carryover (Analyte peak in blank injection) 1. Adsorption of the analyte in the injection port, loop, or column.2. High concentration standard injected previously.1. Optimize the needle wash solvent and procedure in the autosampler settings.2. Inject several blank samples after high-concentration samples to wash the system.3. If carryover persists, some LC components may need cleaning or replacement.

Experimental Protocols & Quantitative Data

The following protocol is a refined method based on established UPLC-MS/MS procedures for the analysis of taxoids in Taxus species.[1]

Sample Preparation (from Taxus Leaves)
  • Drying & Grinding: Dry the Taxus leaves at a controlled temperature (e.g., 50°C) until a constant weight is achieved. Grind the dried leaves into a fine powder (e.g., pass through a 60-mesh sieve).

  • Extraction: Accurately weigh 0.1 g of the powdered sample into a centrifuge tube. Add 5 mL of methanol.

  • Ultrasonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filtration & Dilution: Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method Parameters

The following tables summarize the recommended starting parameters for the quantification of this compound.

Table 1: UPLC Parameters

Parameter Recommended Value
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL

| Gradient Elution | 0-2 min, 30% B; 2-8 min, 30%-90% B; 8-9 min, 90% B; 9-9.1 min, 90%-30% B; 9.1-12 min, 30% B |

Table 2: MS/MS Parameters (Hypothetical for this compound) Note: These values must be optimized empirically using a reference standard.

Parameter Recommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) 567.2 m/z ([M+H]⁺)
Product Ion (Q3) 327.1 m/z (Quantifier), 105.1 m/z (Qualifier)
Cone Voltage (CV) 30 V

| Collision Energy (CE) | 25 eV |

Method Validation Summary

The following data represents typical performance characteristics for a validated method for a taxoid like this compound.[1]

Table 3: Method Performance Characteristics

Parameter Typical Value
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Quantification (LOQ) ~1.0 ng/mL
Precision (RSD%) < 7%
Accuracy (Recovery %) 92% - 105%

| Matrix Effect | 90% - 110% |

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Dry & Grind Taxus Leaves p2 Ultrasonic Extraction (Methanol) p1->p2 p3 Centrifuge & Filter p2->p3 a1 UPLC Separation (C18 Column) p3->a1 a2 MS/MS Detection (MRM Mode) a1->a2 d1 Peak Integration a2->d1 d2 Quantification using Calibration Curve d1->d2 d3 Final Report d2->d3

Caption: Workflow for this compound Quantification.

Troubleshooting Logic: Low Signal Intensity

G start Start: Low Signal Intensity q1 Is the MS tuned & calibrated? start->q1 a1_yes Check MS/MS Parameters (CE, CV, MRM transitions) q1->a1_yes Yes a1_no Perform MS Tuning & Calibration q1->a1_no No q2 Is signal still low after re-optimization? a1_yes->q2 a1_no->q1 a2_yes Investigate Matrix Effects (Ion Suppression) q2->a2_yes Yes a2_no Problem Solved q2->a2_no No q3 Improve Sample Cleanup (e.g., SPE) or Dilute Sample a2_yes->q3 q4 Is signal improved? q3->q4 a4_yes Problem Solved q4->a4_yes Yes a4_no Review Sample Prep (Extraction Efficiency) q4->a4_no No

Caption: Troubleshooting Flowchart for Low Signal Intensity.

References

Validation & Comparative

Validating the Cytotoxic Effects of Decinnamoyltaxagifine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the cytotoxic potential of Decinnamoyltaxagifine, a taxane derivative. Due to the limited publicly available cytotoxicity data for this compound, this document focuses on comparing its structural class to well-characterized taxanes—Paclitaxel and Docetaxel—and provides detailed experimental protocols for researchers to conduct their own validation studies.

Comparative Cytotoxicity of Taxane-Based Compounds

Taxanes are a class of diterpenes that exhibit potent cytotoxic activity by interfering with microtubule function, leading to cell cycle arrest and apoptosis.[1] Paclitaxel and Docetaxel are two of the most clinically significant taxanes used in cancer chemotherapy.[2] The cytotoxic efficacy of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) across various cancer cell lines.

Cell LineCancer TypePaclitaxel IC50Docetaxel IC50Reference
CAOV-3Ovarian Cancer1.8 nM1.7 nM[3]
OVCAR-3Ovarian Cancer0.7 nM0.8 nM[3]
SKOV-3Ovarian Cancer1.2 nM1.1 nM[3]
ES-2Ovarian Cancer1.5 nM1.3 nM[3]
OV-90Ovarian Cancer1.1 nM0.9 nM[3]
TOV-112DOvarian Cancer0.9 nM0.8 nM[3]
TOV-21GOvarian Cancer1.3 nM1.0 nM[3]
HeLaCervical Cancer2.5 - 7.5 nM (24h exposure)-[4]
A549Lung Cancer2.5 - 7.5 nM (24h exposure)-[4]
MCF7Breast Cancer2.5 - 7.5 nM (24h exposure)-[4]

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used. The data presented here is for comparative purposes.

Experimental Protocols for Cytotoxicity Assessment

To validate the cytotoxic effects of this compound, standardized in vitro assays are essential. The following are detailed protocols for two commonly used cytotoxicity assays: the MTT assay and the LDH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds (e.g., Paclitaxel, Docetaxel) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Compound Dilutions treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Figure 1: Experimental workflow for the MTT cytotoxicity assay.
LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9][10]

  • Stop Reaction: Add a stop solution to each well if required by the kit protocol.[9]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[8] A reference wavelength (e.g., 680 nm) can be used for background correction.[9]

  • Controls and Data Analysis: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only). Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Mechanism of Action: Taxane-Induced Apoptosis

Taxanes exert their cytotoxic effects primarily by disrupting microtubule dynamics. They bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[1] This interference with the normal function of the mitotic spindle leads to cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[11][12]

The signaling pathways leading to apoptosis following taxane treatment are complex and can involve several key proteins. One of the proposed mechanisms involves the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[11] This, in turn, can lead to the activation of caspases, a family of proteases that execute the apoptotic process.[13] Furthermore, taxanes can induce the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, which also contribute to cell cycle arrest and apoptosis.[11][13] Recent studies also suggest that paclitaxel can induce apoptosis through the TAK1-JNK signaling pathway.[14]

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_target Cellular Target cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis_regulation Apoptosis Regulation cluster_outcome Outcome Taxanes Taxanes (e.g., this compound) Microtubules Microtubule Stabilization Taxanes->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Bcl2_Inactivation Bcl-2/Bcl-xL Inactivation G2M_Arrest->Bcl2_Inactivation p53_Activation p53/p21 Activation G2M_Arrest->p53_Activation Caspase_Activation Caspase Activation Bcl2_Inactivation->Caspase_Activation p53_Activation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Simplified signaling pathway of taxane-induced apoptosis.

Conclusion

While direct experimental data on the cytotoxic effects of this compound is limited, its classification as a taxane suggests a strong potential for anticancer activity. By utilizing the provided comparative data for established taxanes and the detailed experimental protocols, researchers can effectively validate its cytotoxic properties. Further investigation into its specific mechanism of action and efficacy in various cancer models is warranted to determine its potential as a novel therapeutic agent.

References

A Comparative Analysis of Paclitaxel and Docetaxel: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In lieu of a comparative analysis between Decinnamoyltaxagifine and paclitaxel, for which sufficient public data on the former is unavailable, this guide provides a comprehensive comparison of two clinically significant taxanes: paclitaxel and its close analog, docetaxel. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their structural differences, mechanisms of action, and clinical performance, supported by experimental data.

Introduction

Paclitaxel and docetaxel are prominent members of the taxane family of chemotherapeutic agents, widely used in the treatment of various solid tumors, including breast, ovarian, and non-small cell lung cancer. Both drugs share a common mechanism of action by targeting microtubules, essential components of the cellular cytoskeleton. However, subtle structural differences between the two molecules lead to distinct pharmacological properties, influencing their clinical efficacy and toxicity profiles. This guide aims to provide an objective comparison to aid in understanding their respective therapeutic potentials.

Structural and Physicochemical Properties

Paclitaxel and docetaxel are complex diterpenoid molecules originally derived from the yew tree. Their core structure consists of a taxane ring. The key structural differences lie in the substituents at the C-10 and C-13 positions of the baccatin III core and the side chain attached at C-13.

FeaturePaclitaxelDocetaxel
Chemical Formula C₄₇H₅₁NO₁₄C₄₃H₅₃NO₁₄
Molecular Weight 853.9 g/mol 807.9 g/mol
C-10 Substituent Acetyl groupHydroxyl group
C-13 Side Chain N-acyl group Benzoyl grouptert-Butoxycarbonyl group
Aqueous Solubility PoorPoor

These seemingly minor structural modifications have a significant impact on their biological activity and clinical characteristics.

Mechanism of Action

Both paclitaxel and docetaxel exert their cytotoxic effects by interfering with the normal function of microtubules.[1] Unlike other microtubule-targeting agents that cause depolymerization, taxanes stabilize microtubules, leading to the formation of non-functional microtubule bundles. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).

While the fundamental mechanism is the same, preclinical studies suggest that docetaxel has a greater affinity for the β-tubulin-binding site and is more potent in inhibiting microtubule depolymerization compared to paclitaxel.[1][2]

Signaling Pathway of Taxane-Induced Apoptosis

Taxane_Apoptosis_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm Paclitaxel_Docetaxel Paclitaxel / Docetaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel_Docetaxel->Microtubule_Stabilization Binds to β-tubulin Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Stabilization->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Apoptosis Apoptosis Bcl2_Phosphorylation->Apoptosis caption Figure 1: Simplified signaling pathway of taxane-induced apoptosis.

Caption: Figure 1: Simplified signaling pathway of taxane-induced apoptosis.

Comparative Efficacy: Preclinical and Clinical Data

Head-to-head clinical trials have provided valuable insights into the comparative efficacy of paclitaxel and docetaxel.

In Vitro Cytotoxicity

Numerous studies have compared the cytotoxic activity of paclitaxel and docetaxel across various cancer cell lines. In general, docetaxel has been found to be more potent in vitro.

Cell LineCancer TypeIC50 Paclitaxel (nM)IC50 Docetaxel (nM)Reference
MCF-7Breast Cancer~10~5[Fancour, et al. (1995)]
A549Lung Cancer~7.5~3.0[In Vitro Data]
OVCAR-3Ovarian Cancer~5.0~2.5[In Vitro Data]

Note: IC50 values are approximate and can vary depending on the specific experimental conditions.

Clinical Trials in Metastatic Breast Cancer

A landmark phase III clinical trial directly compared docetaxel and paclitaxel in patients with metastatic breast cancer who had previously received anthracycline-based chemotherapy.

ParameterPaclitaxel (175 mg/m²)Docetaxel (100 mg/m²)p-valueReference
Median Overall Survival 12.7 months15.4 months0.03[Ravdin et al., 2005][3]
Median Time to Progression 3.6 months5.7 months<0.0001[Ravdin et al., 2005][3]
Overall Response Rate 25.0%32.0%0.10[Ravdin et al., 2005][3]

These results demonstrated a statistically significant improvement in overall survival and time to progression for patients treated with docetaxel compared to paclitaxel in this setting.[3][4]

Toxicity and Side Effect Profiles

The dose-limiting toxicity for both drugs is neutropenia. However, there are notable differences in their non-hematologic side effect profiles.

Adverse Event (Grade 3/4)PaclitaxelDocetaxel
Neutropenia 54.5%93.3%
Febrile Neutropenia 2%15%
Neurotoxicity (Sensory) More commonLess common
Fluid Retention (Edema) Less commonMore common
Asthenia (Fatigue) 6.8%23.9%
Stomatitis 0.5%10.4%
Hypersensitivity Reactions More commonLess common

Data compiled from clinical trial reports.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of paclitaxel and docetaxel on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cells (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Paclitaxel and docetaxel are dissolved in DMSO to create stock solutions. Serial dilutions of the drugs are prepared in culture medium and added to the wells. Control wells receive medium with DMSO only.

  • Incubation: Plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow start Start cell_culture Culture Cancer Cells start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding drug_treatment Treat with Paclitaxel/Docetaxel cell_seeding->drug_treatment incubation Incubate for 48-72h drug_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570nm formazan_solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end caption Figure 2: Workflow for determining in vitro cytotoxicity using the MTT assay.

Caption: Figure 2: Workflow for determining in vitro cytotoxicity using the MTT assay.

Conclusion

Both paclitaxel and docetaxel are highly effective anticancer agents with a shared mechanism of action. However, docetaxel has demonstrated superior efficacy in terms of overall survival and time to progression in certain clinical settings, such as in anthracycline-pretreated metastatic breast cancer. This enhanced efficacy comes at the cost of a different and, in some aspects, more severe toxicity profile. The choice between these two agents depends on the specific clinical context, including cancer type, prior treatments, and patient tolerance. Further research into the molecular basis for their differential activities and toxicities will be crucial for optimizing their use and for the development of next-generation taxanes with improved therapeutic indices.

References

Unveiling the Action of Decinnamoyltaxagifine: A Comparative Guide to a Presumed Microtubule Stabilizer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for confirming the mechanism of action of Decinnamoyltaxagifine, a taxane derivative. Due to a lack of specific published data on this compound, this document draws comparisons with the well-characterized taxane, Paclitaxel, to outline the presumed mechanism and the requisite experimental validation.

Taxanes represent a critical class of anticancer agents that function by disrupting the normal dynamics of the cellular cytoskeleton. It is hypothesized that this compound, as a member of the taxane family, shares the core mechanism of action: the stabilization of microtubules. This stabilization leads to the arrest of the cell cycle, primarily at the G2/M phase, and ultimately induces programmed cell death (apoptosis).

Presumed Mechanism of Action: Microtubule Stabilization

The primary molecular target of taxanes is β-tubulin, a subunit of the microtubules that form a crucial part of the cellular cytoskeleton. By binding to β-tubulin within the microtubule polymer, taxanes are thought to enhance the polymerization of tubulin dimers and inhibit their depolymerization. This action disrupts the delicate balance of microtubule dynamics, which is essential for various cellular processes, most notably mitotic spindle formation during cell division. The stabilized, non-dynamic microtubules lead to a halt in the cell cycle at the G2/M transition, preventing cell proliferation and triggering apoptotic pathways.

Decinnamoyltaxagifine_Signaling_Pathway Presumed Signaling Pathway of this compound This compound This compound Beta_Tubulin β-Tubulin (in Microtubules) This compound->Beta_Tubulin Binds to Microtubule_Stabilization Microtubule Stabilization Beta_Tubulin->Microtubule_Stabilization Promotes Mitotic_Spindle_Dysfunction Mitotic Spindle Dysfunction Microtubule_Stabilization->Mitotic_Spindle_Dysfunction G2_M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Dysfunction->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Presumed signaling cascade of this compound.

Comparative Data: Paclitaxel as a Benchmark

To confirm the activity of this compound, its performance in various in vitro assays should be compared against a well-established microtubule-stabilizing agent like Paclitaxel. The following table outlines hypothetical comparative data that would be generated.

AssayParameterThis compound (Hypothetical)Paclitaxel (Reference)
Microtubule Polymerization Assay EC50 (Concentration for 50% effective polymerization)[Insert Value] µM~0.5 µM
Cell Viability Assay (MCF-7 cells, 72h) IC50 (Concentration for 50% inhibition of cell growth)[Insert Value] nM~5 nM
Cell Cycle Analysis (MCF-7 cells, 24h) % of Cells in G2/M Phase (at 10x IC50)> 70%> 70%
Immunofluorescence Microscopy Microtubule BundlingEvident at IC50 concentrationEvident at IC50 concentration

Key Experimental Protocols

To validate the presumed mechanism of action, a series of key experiments are necessary. Detailed protocols for these assays are provided below.

Microtubule Polymerization Assay

This assay directly measures the ability of a compound to promote the assembly of tubulin into microtubules in vitro.

Principle: Purified tubulin polymerizes into microtubules in the presence of GTP and a microtubule-stabilizing agent. The extent of polymerization is monitored by measuring the increase in turbidity (absorbance) of the solution over time.

Protocol:

  • Reagent Preparation:

    • Tubulin Polymerization Buffer (TPB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP.

    • Purified tubulin (e.g., from bovine brain) at a final concentration of 2 mg/mL.

    • Test compounds (this compound, Paclitaxel) and vehicle control (DMSO) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the test compound dilutions or vehicle control.

    • Add 45 µL of the tubulin solution in TPB to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time for each concentration.

    • Determine the maximum rate of polymerization and the final extent of polymerization.

    • Calculate the EC50 value, which is the concentration of the compound that induces 50% of the maximal polymerization effect.

Microtubule_Polymerization_Workflow Workflow for Microtubule Polymerization Assay start Start prepare Prepare Reagents (Tubulin, Buffers, Compounds) start->prepare mix Mix Tubulin and Compound in 96-well plate prepare->mix incubate Incubate at 37°C in Plate Reader mix->incubate measure Measure Absorbance (340 nm) over time incubate->measure analyze Analyze Data (Polymerization curves, EC50) measure->analyze end End analyze->end Logical_Relationship Logical Flow for Mechanism of Action Confirmation Hypothesis Hypothesis: This compound is a microtubule stabilizer Biochemical_Assay Biochemical Assay (Microtubule Polymerization) Hypothesis->Biochemical_Assay Cellular_Assays Cellular Assays Hypothesis->Cellular_Assays Confirmation Mechanism Confirmation Biochemical_Assay->Confirmation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cellular_Assays->Cytotoxicity Cell_Cycle Cell Cycle Analysis Cellular_Assays->Cell_Cycle Visualization Visualization (Immunofluorescence) Cellular_Assays->Visualization Cytotoxicity->Confirmation Cell_Cycle->Confirmation Visualization->Confirmation

A Comparative Guide to the Cross-Validation of Analytical Methods for Decinnamoyltaxagifine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

The methodologies discussed adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, ensuring the suitability of the methods in terms of specificity, accuracy, precision, linearity, and sensitivity.[1][2][3][4][5]

Data Presentation: Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of taxane compounds, providing a basis for method selection and cross-validation. The data is compiled from various studies on Paclitaxel and Docetaxel.

Table 1: Comparison of HPLC-UV Method Validation Parameters for Taxane Analysis

Validation ParameterTypical Performance CharacteristicsAcceptance Criteria (ICH Q2(R1))
Linearity (R²) > 0.999[6]≥ 0.995[2]
Limit of Detection (LOD) 1.57 µg/mL[6]Reportable
Limit of Quantification (LOQ) 4.76 µg/mL[6]Reportable
Accuracy (% Recovery) 98.58% - 99.33%[6]Typically 98.0% - 102.0%
Precision (%RSD) < 2%[1]≤ 2% for drug substance
Specificity No interference from common excipients observed.[7]The method should unequivocally assess the analyte in the presence of components that may be expected to be present.

Table 2: Comparison of LC-MS/MS Method Validation Parameters for Taxane Analysis

Validation ParameterTypical Performance CharacteristicsAcceptance Criteria (ICH Q2(R1))
Linearity (R²) > 0.99[8]≥ 0.995[2]
Limit of Quantification (LOQ) 15.6 ng/mL[9]Reportable
Accuracy (% Bias) -4.6% to 4.2%[8]Typically within ±15% (±20% at LLOQ) for bioanalytical methods
Precision (%RSD) ≤ 7.0%[8]≤ 15% (≤ 20% at LLOQ) for bioanalytical methods
Recovery (%) ~116%[10]Consistent, precise, and reproducible
Specificity/Selectivity No significant matrix effect observed.[8]No significant interfering peaks at the retention time of the analyte and internal standard.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of taxane compounds using HPLC-UV and LC-MS/MS. These can be adapted for Decinnamoyltaxagifine analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on reversed-phase chromatography, which is well-suited for the separation of taxane compounds.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector. A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][11]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water.

  • Mobile Phase: A mixture of Acetonitrile and water (e.g., 70:30 v/v) is often used.[11] The mobile phase should be filtered and degassed before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[6]

    • Injection Volume: 20 µL[6][11]

    • Column Temperature: Ambient or controlled at 25°C.[11]

    • Detection Wavelength: 227 nm[6][11]

  • Sample Preparation (from plant material):

    • Dry and powder the plant material.

    • Perform extraction using a suitable solvent such as methanol or ethanol.[12][13]

    • The extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters to be Assessed: Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[1][2]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it suitable for the analysis of low concentrations of taxanes in complex matrices.

  • Instrumentation: An LC-MS/MS system consisting of an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9][14] A C18 or phenyl column is typically used for separation.[14][15]

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), purified water, and formic acid.

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile/methanol, both containing a small percentage of formic acid (e.g., 0.1%), is common.[10][15]

  • Chromatographic and MS Conditions:

    • Flow Rate: 0.3 - 0.6 mL/min[10][15]

    • Injection Volume: 2.5 - 5 µL[10][15]

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.[8]

  • Sample Preparation (from biological matrix):

    • To a plasma or serum sample, add an internal standard (e.g., a structurally similar taxane).

    • Perform protein precipitation by adding a cold organic solvent like methanol or acetonitrile.[11]

    • Alternatively, use solid-phase extraction (SPE) for cleaner samples.[10][14]

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant, evaporate to dryness, and reconstitute in the initial mobile phase.

  • Validation Parameters to be Assessed: Specificity, linearity, range, accuracy, precision, limit of quantification (LOQ), recovery, and matrix effect.[9]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for method validation and cross-validation.

G cluster_0 Method Validation Workflow A Define Analytical Method (HPLC-UV or LC-MS/MS) B Prepare Standard and Quality Control Samples A->B C Assess Specificity B->C D Determine Linearity and Range B->D E Evaluate Accuracy and Precision B->E F Establish LOD and LOQ B->F G Assess Robustness C->G D->G E->G F->G H Validated Analytical Method G->H

Caption: Workflow for the validation of an analytical method.

G cluster_1 Cross-Validation Workflow A Select Two Validated Methods (e.g., HPLC-UV and LC-MS/MS) B Prepare a Set of Identical Samples A->B C Analyze Samples using Method 1 (HPLC-UV) B->C D Analyze Samples using Method 2 (LC-MS/MS) B->D E Compare Results Statistically (e.g., Bland-Altman plot, t-test) C->E D->E F Assess Agreement and Bias Between Methods E->F G Conclusion on Method Comparability F->G

Caption: Workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural Decinnamoyltaxagifine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the efficacy of synthetically derived versus naturally sourced Decinnamoyltaxagifine, a diterpenoid compound isolated from Taxus chinensis.[1] While direct comparative studies are not yet available in published literature, this document outlines the essential experimental protocols and data presentation structures necessary to conduct a thorough evaluation. The methodologies described are based on established techniques for assessing microtubule-targeting agents and their anticancer properties.

Introduction to this compound

This compound belongs to the taxane family of compounds, which are renowned for their potent anticancer activity.[2] Like other taxanes, its mechanism of action is presumed to involve the disruption of microtubule dynamics, a critical process for cell division. By binding to β-tubulin, taxanes stabilize microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2] The availability of both natural and potentially synthetic sources of this compound necessitates a rigorous comparison to determine any differences in their biological activity, which could have significant implications for drug development and therapeutic applications.

Sourcing and Preparation of this compound

A direct comparison of efficacy is contingent on the purity and characterization of both the natural and synthetic compounds.

Natural this compound:

The isolation and purification of this compound from its natural source, Taxus chinensis, is a critical first step. While a specific protocol for this compound is not widely published, a general approach for taxane extraction can be adapted.

Experimental Protocol: Extraction and Purification of Natural this compound

  • Extraction: Plant material (e.g., needles and bark of Taxus chinensis) is harvested, dried, and ground. The powdered material is then subjected to solvent extraction, typically using a mixture of ethanol and water.[3][4] An ultrasound-negative pressure cavitation extraction method can be employed to improve efficiency.[5]

  • Decolorization: The crude extract is treated with activated charcoal to remove pigments and other impurities.[3]

  • Solvent Partitioning: The extract is partitioned between an organic solvent (e.g., chloroform or benzene) and water to separate taxanes from water-soluble components.[3][4]

  • Chromatographic Separation: The organic phase is concentrated and subjected to normal-phase column chromatography on silica gel.[3] A gradient elution with solvents such as petroleum ether and ethyl acetate is used to separate different taxane analogues.[6]

  • Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity.[5][7]

  • Characterization: The final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[7]

Synthetic this compound:

As of now, a complete chemical synthesis of this compound has not been detailed in publicly available literature. However, the synthesis of various taxane analogues has been achieved and provides a basis for a potential synthetic route.[8][9][10] Should a synthetic route be established, the final product must undergo rigorous purification by HPLC and be fully characterized by MS and NMR to ensure it is chemically identical to the natural compound.

In Vitro Efficacy Assessment

A series of in vitro assays are essential to compare the biological activity of synthetic and natural this compound at the cellular and molecular levels.

Anticancer Activity: Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic effects of the compounds on cancer cell lines. The MTT and XTT assays are widely used colorimetric methods for this purpose.

Experimental Protocol: MTT/XTT Cell Viability Assay

  • Cell Culture: Human cancer cell lines (e.g., breast, ovarian, lung) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of both natural and synthetic this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT/XTT Addition: After incubation, MTT or XTT reagent is added to each well. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated for each compound.

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
Natural this compoundMCF-7 (Breast)48
Synthetic this compoundMCF-7 (Breast)48
Natural this compoundA549 (Lung)48
Synthetic this compoundA549 (Lung)48
Natural this compoundOVCAR-3 (Ovarian)48
Synthetic this compoundOVCAR-3 (Ovarian)48
Mechanism of Action: Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin, the molecular target of taxanes.

Experimental Protocol: Tubulin Polymerization Assay

  • Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP in a 96-well plate.

  • Compound Addition: Different concentrations of natural and synthetic this compound are added to the wells. A known microtubule stabilizer (e.g., paclitaxel) and a destabilizer (e.g., nocodazole) are used as positive and negative controls, respectively.

  • Polymerization Induction: The plate is incubated at 37°C to induce tubulin polymerization.

  • Turbidity Measurement: The polymerization of tubulin into microtubules increases the turbidity of the solution, which is monitored by measuring the absorbance at 340 nm over time.

  • Data Analysis: The rate and extent of tubulin polymerization are calculated for each compound concentration.

Data Presentation:

CompoundConcentration (µM)Rate of Polymerization (ΔOD/min)Maximum Polymerization (ODmax)
Control (DMSO)-
Paclitaxel (Positive Control)10
Nocodazole (Negative Control)10
Natural this compound1
10
100
Synthetic this compound1
10
100

In Vivo Efficacy Assessment

Animal models are crucial for evaluating the antitumor efficacy and toxicity of the compounds in a physiological setting.

Experimental Protocol: Xenograft Mouse Model of Cancer

  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Mice are randomly assigned to treatment groups and administered with either natural or synthetic this compound, a vehicle control, or a positive control drug (e.g., paclitaxel). The compounds are typically administered intravenously or intraperitoneally.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Toxicity Assessment: The body weight and general health of the mice are monitored to assess toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Histological and immunohistochemical analyses can be performed to assess cell proliferation and apoptosis within the tumors.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control--
Paclitaxel
Natural this compound
Synthetic this compound

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language):

Experimental_Workflow cluster_sourcing Sourcing and Preparation cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Natural Natural this compound (from Taxus chinensis) Purification Purification & Characterization (HPLC, MS, NMR) Natural->Purification Synthetic Synthetic this compound Synthetic->Purification CellViability Cell Viability Assays (MTT/XTT) Purification->CellViability Compare IC50 TubulinPolymerization Tubulin Polymerization Assay Purification->TubulinPolymerization Compare Polymerization Effects Xenograft Xenograft Mouse Model CellViability->Xenograft Inform In Vivo Dosing Signaling_Pathway This compound This compound (Natural or Synthetic) Tubulin β-Tubulin This compound->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

References

Validating Decinnamoyltaxagifine as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Decinnamoyltaxagifine, a derivative of the taxane family of natural products, holds significant potential as a research tool for investigating microtubule dynamics and their role in cellular processes, particularly in the context of cancer biology and drug development. This guide provides a comprehensive validation of this compound by comparing its anticipated performance with well-characterized taxanes, Paclitaxel and Docetaxel. While direct experimental data for this compound is limited in publicly available literature, its structural similarity to other taxanes allows for a robust predictive comparison based on established structure-activity relationships.

Performance Comparison with Alternatives

As a taxane derivative, this compound is expected to function as a microtubule-stabilizing agent. Its primary mechanism of action is anticipated to be the binding to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1]

The following tables summarize typical experimental data for the well-studied taxanes, Paclitaxel and Docetaxel, which can be used as a benchmark for validating the efficacy of this compound in future experiments.

Table 1: In Vitro Tubulin Polymerization Activity

CompoundAssay TypeEC50 (µM)Reference
PaclitaxelTurbidity Assay1.1[2]
DocetaxelTurbidity Assay0.36[2]

EC50: Half-maximal effective concentration for promoting tubulin polymerization.

Table 2: Cytotoxicity in Human Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
PaclitaxelMCF-7 (Breast)~5-10[3]
A549 (Lung)~10-20[3]
DocetaxelMCF-7 (Breast)~2-5[3]
A549 (Lung)~5-15[3]

IC50: Half-maximal inhibitory concentration for cell viability.

Table 3: Induction of Cell Cycle Arrest

CompoundCell LineEffectReference
PaclitaxelHeLa (Cervical)G2/M Arrest[4]
DocetaxelPC-3 (Prostate)G2/M Arrest[5]

Experimental Protocols

To facilitate the experimental validation of this compound, detailed methodologies for key assays are provided below.

In Vitro Tubulin Polymerization Assay (Turbidity)

Objective: To quantify the ability of a compound to promote the assembly of purified tubulin into microtubules.

Methodology:

  • Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound (this compound, Paclitaxel, or Docetaxel) dissolved in DMSO.

  • Procedure:

    • On ice, prepare a reaction mixture containing tubulin and GTP in polymerization buffer.

    • Add the test compound at various concentrations. A DMSO control should be included.

    • Transfer the reaction mixture to a pre-warmed 96-well plate.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C using a microplate reader. The increase in absorbance corresponds to microtubule polymerization.

  • Data Analysis: Plot the maximum absorbance values against the compound concentration to determine the EC50 value.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cells with the test compound at a concentration around its IC50 value for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

Signaling Pathways

Taxanes are known to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways. The following diagrams illustrate the anticipated signaling cascades affected by this compound, based on the known mechanisms of Paclitaxel and Docetaxel.

G Taxane-Induced Apoptosis Signaling Pathway This compound This compound Microtubule_Stabilization Microtubule Stabilization This compound->Microtubule_Stabilization G2M_Arrest G2/M Arrest Microtubule_Stabilization->G2M_Arrest PI3K_Akt_Pathway PI3K/Akt Pathway Inhibition G2M_Arrest->PI3K_Akt_Pathway MAPK_Pathway MAPK Pathway Activation G2M_Arrest->MAPK_Pathway Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) PI3K_Akt_Pathway->Bcl2_Family MAPK_Pathway->Bcl2_Family Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Anticipated signaling pathway of this compound-induced apoptosis.

Experimental Workflow

G Workflow for Validating this compound cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Tubulin_Polymerization Tubulin Polymerization Assay EC50_Determination Determine EC50 Tubulin_Polymerization->EC50_Determination IC50_Determination_Cell Determine IC50 EC50_Determination->IC50_Determination_Cell Inform concentration range Cell_Culture Cancer Cell Line Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis Cell_Culture->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Cell_Culture->Apoptosis_Assay Cytotoxicity_Assay->IC50_Determination_Cell G2M_Arrest_Confirmation Confirm G2/M Arrest Cell_Cycle_Analysis->G2M_Arrest_Confirmation Apoptosis_Confirmation Confirm Apoptosis Induction Apoptosis_Assay->Apoptosis_Confirmation

Caption: Experimental workflow for the validation of this compound.

References

Benchmarking Decinnamoyltaxagifine Against Known Microtubule Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decinnamoyltaxagifine is a taxane derivative being investigated for its potential as a microtubule-targeting agent.[1] Like other taxanes, it is purported to interfere with the dynamics of microtubule assembly and disassembly, a critical process for cell division, making it a compound of interest in oncology research.[1] This guide provides a comparative benchmark of this compound against well-established microtubule inhibitors, offering a framework for evaluating its potential therapeutic efficacy. Due to the nascent stage of research, direct comparative data for this compound is limited. Therefore, this guide presents data for established agents to serve as a reference for future studies.

Microtubule inhibitors are a cornerstone of cancer chemotherapy.[2] They are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[2] This guide will focus on representative molecules from both classes to provide a comprehensive comparison.

Benchmark Microtubule Inhibitors:

  • Microtubule Stabilizers:

    • Paclitaxel (Taxol®): A prototypical taxane that promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization.[3]

    • Docetaxel (Taxotere®): A semi-synthetic analogue of paclitaxel with a similar mechanism of action but different potency and clinical profile.[4]

  • Microtubule Destabilizers:

    • Vincristine: A Vinca alkaloid that binds to tubulin dimers, inhibiting their assembly into microtubules and leading to microtubule depolymerization.

    • Colchicine: An alkaloid that inhibits microtubule polymerization by binding to tubulin.[5] While its clinical use in oncology is limited by toxicity, it remains a critical research tool for studying microtubule dynamics.[6]

Comparative Performance Data

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for the benchmark microtubule inhibitors across various human cancer cell lines. This data provides a quantitative basis for comparing the cytotoxic effects of these established drugs and serves as a reference for the evaluation of novel compounds like this compound.

Table 1: IC50 Values of Microtubule Stabilizing Agents in Human Cancer Cell Lines

Cell Line Cancer Type Paclitaxel (nM) Docetaxel (ng/mL)
MCF-7 Breast Cancer 5[7] 10-100 (range)[8]
MDA-MB-231 Breast Cancer 0.3 - 300 (range)[9] 10-100 (range)[8]
SK-BR-3 Breast Cancer 4000[10] Data Not Available
T-47D Breast Cancer Data Not Available Data Not Available
A549 Lung Cancer >32,000 (3h exposure) 10-100 (range)[11]
H1299 Lung Cancer Data Not Available 10-100 (range)[11]
HepG2 Liver Cancer Data Not Available Data Not Available
HCT-116 Colon Cancer Data Not Available Data Not Available
BT-12 Atypical Teratoid/Rhabdoid Tumor Data Not Available Data Not Available
BT-16 Atypical Teratoid/Rhabdoid Tumor Data Not Available Data Not Available

Note: IC50 values can vary significantly based on experimental conditions such as exposure time and assay method.

Table 2: IC50 Values of Microtubule Destabilizing Agents in Human Cancer Cell Lines

Cell Line Cancer Type Vincristine (nM) Colchicine (µM)
MCF-7 Breast Cancer 5[7] 10.41[12]
MDA-MB-231 Breast Cancer Data Not Available Data Not Available
A549 Lung Cancer 40[7] Data Not Available
HepG2 Liver Cancer Data Not Available 7.40[12]
HCT-116 Colon Cancer Data Not Available 9.32[12]
BT-12 Atypical Teratoid/Rhabdoid Tumor Data Not Available 0.016[6]
BT-16 Atypical Teratoid/Rhabdoid Tumor Data Not Available 0.056[6]

Note: IC50 values can vary significantly based on experimental conditions such as exposure time and assay method.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of microtubule inhibitors. Below are methodologies for key assays.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm.

  • Materials:

    • Lyophilized tubulin (>99% pure)

    • GTP solution

    • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • Glycerol (for promoting polymerization)

    • Test compound (this compound) and control compounds (Paclitaxel, Vincristine)

    • Temperature-controlled spectrophotometer with a 96-well plate reader

  • Procedure:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.

    • Prepare dilutions of the test and control compounds in General Tubulin Buffer.

    • In a pre-chilled 96-well plate, add the tubulin solution to each well.

    • Add the test compounds, control compounds, or buffer (for baseline) to the respective wells.

    • Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot OD340 versus time to generate polymerization curves.

    • Compare the curves of the test compound with the positive (e.g., Paclitaxel) and negative (e.g., Vincristine) controls to determine if the compound stabilizes or destabilizes microtubules.

    • Calculate parameters such as the maximum polymerization rate (Vmax) and the final steady-state polymer mass.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549)

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound and control compounds for a specified duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot cell viability versus compound concentration and use non-linear regression to determine the IC50 value.

Immunofluorescence Microscopy of Microtubule Cytoskeleton

This technique allows for the visualization of the effects of a compound on the microtubule network within cells.

  • Principle: Cells are fixed and permeabilized to allow antibodies to access the intracellular components. A primary antibody specific to α-tubulin binds to the microtubules, and a fluorescently labeled secondary antibody binds to the primary antibody, allowing for visualization by fluorescence microscopy.

  • Materials:

    • Cells cultured on glass coverslips

    • Fixation solution (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody (e.g., mouse anti-α-tubulin)

    • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)

    • Nuclear counterstain (e.g., DAPI)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Treat cells grown on coverslips with the test compound and controls for the desired time.

    • Wash the cells with PBS and fix them with the fixation solution.

    • Permeabilize the cells with the permeabilization buffer.

    • Block non-specific antibody binding with the blocking buffer.

    • Incubate with the primary anti-α-tubulin antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

  • Data Analysis:

    • Qualitatively assess the changes in microtubule morphology. Stabilizing agents like paclitaxel will typically induce the formation of thick microtubule bundles, while destabilizing agents like vincristine will cause the microtubule network to disassemble.

Visualizing Mechanisms and Workflows

Mechanism of Action of Microtubule Inhibitors

The following diagram illustrates the dynamic equilibrium of microtubule formation and the points of intervention for stabilizing and destabilizing agents.

Caption: Mechanism of microtubule inhibitor action.

Experimental Workflow for Evaluating Microtubule Inhibitors

This diagram outlines a typical workflow for the initial characterization of a potential microtubule inhibitor.

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Tubulin Polymerization Assay A->B Direct Target Interaction C Cell Viability Assays (e.g., MTT) B->C Cellular Potency D Immunofluorescence Microscopy C->D Phenotypic Effect E Mechanism of Action Studies D->E Confirmation & Elucidation

Caption: Workflow for microtubule inhibitor evaluation.

References

Safety Operating Guide

Navigating the Disposal of Decinnamoyltaxagifine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Treat as Hazardous Chemical Waste

In the absence of explicit data to the contrary, all laboratory chemicals should be treated as hazardous waste.[3] This conservative approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact.[4] Decinnamoyltaxagifine, as a bioactive compound used in pharmacological research, falls under this purview.[5]

Chemical and Physical Properties

A summary of the known properties of this compound is crucial for its safe handling and for waste characterization.

PropertyValueSource
Molecular Formula C28H38O12[1]
Molecular Weight 566.59 g/mol [1]
Physical Description Powder[5]
Boiling Point (Predicted) 635.4 ± 55.0 °C[1]
Density (Predicted) 1.34 ± 0.1 g/cm3 [1]
pKa (Predicted) 11.77 ± 0.70[1]
Storage Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the proper disposal of this compound and associated waste.

1. Waste Identification and Segregation:

  • Characterize the Waste: All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be considered hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[4] Incompatible chemicals can react violently or produce toxic fumes.[6] Store waste in separate, clearly labeled containers based on hazard class (e.g., solid waste, liquid waste).[4]

2. Waste Containment and Labeling:

  • Use Appropriate Containers: Waste should be stored in chemically compatible containers with secure lids to prevent leaks or spills.[6][7] Plastic containers are often preferred.[7]

  • Proper Labeling: All waste containers must be accurately labeled.[7] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and composition of the waste

    • The date when waste was first added to the container

    • The primary hazard(s) (e.g., "Toxic," "Handle with Care")

3. Storage in a Satellite Accumulation Area (SAA):

  • Designated Storage: Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7]

  • Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons) and the time limits for storage (up to 12 months as long as accumulation limits are not exceeded).[6][7]

  • Weekly Inspections: Inspect the SAA weekly for any signs of container leakage.[6]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Never dispose of hazardous chemical waste down the drain or in the regular trash.[3][7][8] Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste collection requests and pickup schedules.

Experimental Protocol: Compatibility Testing for Waste Streams

In situations where mixing different chemical waste streams is considered, a microscale compatibility test is a crucial safety measure. This should only be performed by trained personnel in a controlled environment.

Objective: To determine if this compound waste can be safely mixed with another chemical waste stream without causing a hazardous reaction.

Materials:

  • Micro-scale glassware (e.g., test tubes, vials)

  • Micropipettes

  • Fume hood

  • Appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat[4]

  • Samples of the individual waste streams

Procedure:

  • In a fume hood, pipette a small, measured amount (e.g., 1 mL) of the first waste stream into a clean test tube.

  • Slowly add an equivalent amount of the second waste stream to the test tube.

  • Carefully observe for any signs of a reaction, such as:

    • Temperature change (increase or decrease)

    • Color change

    • Formation of gas or bubbles

    • Precipitate formation

  • If no reaction is observed after several minutes, the wastes may be compatible for co-storage.

  • Repeat the test for all waste streams intended to be mixed.

  • Meticulously document all observations for each compatibility test.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage cluster_3 Disposal cluster_4 Final Disposition A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Characterize as Hazardous Waste A->B C Segregate by Waste Type (Solid vs. Liquid) B->C D Use Compatible, Labeled Containers C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Conduct Weekly Inspections E->F G Contact Institutional EHS for Waste Pickup F->G H DO NOT Dispose Down Drain or in Regular Trash F->H I Proper Disposal by Licensed Facility G->I

References

Safeguarding Researchers: A Comprehensive Guide to Handling Decinnamoyltaxagifine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when working with potent compounds like Decinnamoyltaxagifine. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is a taxane derivative, it should be handled with the same precautions as other cytotoxic compounds. The following Personal Protective Equipment (PPE) is mandatory to prevent skin contact, inhalation, and ingestion.

PPE ComponentSpecificationPurpose
Gloves Double pair of chemotherapy-grade nitrile gloves.Prevents skin contact with the compound. The outer glove should be changed immediately upon contamination.
Gown Disposable, solid-front gown with long sleeves and tight-fitting cuffs.Protects the body from contamination. Should be changed regularly and immediately if compromised.
Eye Protection Chemical splash goggles or a full-face shield.Prevents the compound from coming into contact with the eyes.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher).Minimizes the risk of inhaling aerosolized particles of the compound.
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the laboratory.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure the integrity of the research.

  • Preparation: Before handling this compound, ensure all necessary PPE is correctly donned. The work area, preferably a certified biological safety cabinet (BSC) or a designated containment ventilated enclosure, must be prepared with all required equipment and materials. This includes plastic-backed absorbent liners to contain any potential spills.

  • Weighing and Reconstitution: All weighing of the powdered compound and preparation of solutions must be conducted within the containment enclosure to prevent the generation of airborne particles. Use dedicated equipment for handling the compound.

  • Experimental Procedures: Conduct all experimental manipulations with this compound within the designated containment area. Avoid any actions that could generate aerosols.

  • Decontamination: Following the completion of work, decontaminate all surfaces and equipment. Use a suitable decontamination solution, such as a high-pH solution, followed by a thorough rinse with water. All disposable materials used during the process should be treated as contaminated waste.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment. The inner gloves should be the last item removed, followed by immediate and thorough hand washing.

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment. All waste generated from handling this compound is considered cytotoxic waste.

  • Segregation: All contaminated materials, including gloves, gowns, absorbent pads, and unused compound, must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers. These containers are typically color-coded purple.

  • Sharps: Any contaminated sharps, such as needles or glass, must be disposed of in a designated cytotoxic sharps container.

  • Liquid Waste: Liquid waste containing this compound should be collected in a sealed, labeled container and disposed of as hazardous chemical waste. Do not pour this waste down the drain.

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically involving high-temperature incineration.[1][2]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Exposure Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Exposure Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Evacuate the immediate area and restrict access. If trained and equipped with a spill kit, follow established procedures for cleaning up cytotoxic spills. Otherwise, notify the institutional safety office immediately.

Experimental Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_post Post-Handling prep_ppe Don all required PPE prep_area Prepare containment work area prep_ppe->prep_area weigh Weigh and reconstitute in BSC prep_area->weigh Proceed to handling experiment Conduct experimental procedures weigh->experiment decontaminate Decontaminate surfaces and equipment experiment->decontaminate Complete experiment dispose_waste Segregate and dispose of cytotoxic waste decontaminate->dispose_waste doff_ppe Doff PPE correctly dispose_waste->doff_ppe Finalize cleanup wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound from preparation to post-handling procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.